SU11274
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJSJDOHRDAMT-KQWNVCNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429552 | |
| Record name | SU11274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-23-2 | |
| Record name | 658084-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SU11274 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU 11274 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SU11274: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver in oncogenesis and metastatic progression. This document provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the molecular interactions, effects on downstream signaling cascades, and the resultant cellular consequences. This guide includes aggregated quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a thorough understanding of this compound as a therapeutic agent and research tool.
Core Mechanism of Action: Selective c-Met Inhibition
This compound functions as an ATP-competitive inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1][2] By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents the phosphorylation and subsequent activation of the receptor, even in the presence of its ligand, hepatocyte growth factor (HGF).[1] This targeted inhibition blocks the initiation of a cascade of downstream signaling events crucial for cancer cell proliferation, survival, and motility.
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound against c-Met
| Assay Type | Target | IC50 |
| Cell-free Assay | c-Met | 10 nM[3][4] |
| Cell-free Assay | c-Met | 20 nM[2][5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 | Selectivity vs. c-Met (based on 10 nM IC50) |
| Flk | >50-fold higher than c-Met | >50x[3] |
| FGFR-1 | 9.7 µM | >500x[3][5] |
| c-src | >500-fold higher than c-Met | >500x[3] |
| PDGFbR | No effect | Not applicable[3] |
| EGFR | No effect | Not applicable[3] |
| Tie2 | No effect | Not applicable[3] |
| KDR | 1.3 µM | ~130x[5] |
Table 3: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 |
| A549 | Non-small cell lung cancer (NSCLC) | HGF-induced cell growth | 0.01 µM[3] |
| MDCK | Human kidney | Met-mediated scattering | 0.152 µM[3] |
| BaF3 expressing TPR-Met | Mouse pre-B | Proliferation | 0.53 µM[3] |
| H69 | Small cell lung cancer | HGF-induced cell growth | 3.4 µM[3][5] |
| H345 | Small cell lung cancer | HGF-induced cell growth | 6.5 µM[3][5] |
| Various NSCLC cell lines | Non-small cell lung cancer | Cell viability | 0.8-4.4 µM[3][5] |
Impact on Downstream Signaling Pathways
Inhibition of c-Met by this compound leads to the abrogation of signaling through major downstream pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This disruption of signaling is central to its anti-cancer effects.
Upon activation, c-Met phosphorylates downstream signaling molecules, including Gab1, which serves as a docking site for multiple effector proteins. This leads to the activation of:
-
The PI3K/Akt Pathway: Responsible for cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, FKHR, and GSK3β.[3]
-
The MAPK/ERK Pathway: Plays a crucial role in cell proliferation, differentiation, and migration. This compound treatment leads to a dose-dependent decrease in the phosphorylation of ERK1/2.
The following diagram illustrates the inhibitory effect of this compound on the c-Met signaling cascade.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of SU11274
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11274 is a selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the pathogenesis and progression of numerous human cancers, making it a prime target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and subsequent activation.[3] This blockade of c-Met phosphorylation prevents the recruitment and activation of downstream signaling adaptors and enzymes, leading to the attenuation of key pro-oncogenic pathways. The primary downstream cascades affected by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. The role of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in response to this compound is context-dependent and requires further elucidation.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent inhibitory effects on cell viability, signaling pathways, cell cycle progression, and induction of apoptosis.
Table 1: Inhibition of Cell Viability by this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 0.01 | [1] |
| Human MDCK | Kidney | 0.152 | [1] |
| Mouse BAF3 (TPR-Met) | Pro-B | 0.53 | [1] |
| H69 | Small Cell Lung Cancer | 3.4 | [1][2] |
| H345 | Small Cell Lung Cancer | 6.5 | [1][2] |
| Various NSCLC cells | Non-Small Cell Lung Cancer | 0.8 - 4.4 | [1][2] |
Table 2: Dose-Dependent Inhibition of Downstream Signaling by this compound
| Cell Line | Protein | This compound Concentration (µM) | % Inhibition (relative to control) | Citation |
| HT168-M1 | p-c-Met | 5 | >90% | [6] |
| ES2 | p-c-Met | 5 | Complete Inhibition | [7] |
| ES2 | p-AKT | 5 | Significant Decrease | [7] |
| ES2 | p-ERK | 5 | Significant Decrease | [7] |
| DLD1 | p-Met | 2.5 | Almost Complete Inhibition | [8] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| H69/H345 (representative) | 0 | 42.4 | Not specified | Not specified | [1][2] |
| H69/H345 (representative) | 5 | 70.6 | Not specified | Not specified | [1][2] |
Table 4: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V or TUNEL) | Citation |
| H69/H345 (representative) | 1 | 24% (caspase-dependent) | [1][2] |
| A549 | Not specified | Significant increase | [9] |
| HT168-M1 | Dose-dependent increase | Dose-dependent increase | [6] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits c-Met, blocking PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e-crt.org [e-crt.org]
An In-depth Technical Guide to SU11274: A Potent Inhibitor of the PI3K/AKT Pathway via c-Met Blockade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SU11274, a small molecule inhibitor targeting the c-Met receptor tyrosine kinase. Through the inhibition of c-Met, this compound effectively downregulates the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical cascade in cellular growth, proliferation, and survival. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows.
Introduction to this compound and the c-Met/PI3K/AKT Axis
The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in normal cellular functions and is frequently dysregulated in various cancers.[1] Upon binding its ligand, HGF, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.[1] One of the major signaling cascades initiated by c-Met activation is the PI3K/AKT pathway.[1] The p85 subunit of PI3K can bind directly to c-Met or indirectly via the GAB1 adapter protein, leading to the activation of AKT.[1] This pathway is crucial for mediating cell survival signals.[1]
This compound is a selective, ATP-competitive inhibitor of c-Met kinase activity.[2] By blocking the catalytic activity of c-Met, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT cascade.[3] This inhibition leads to a reduction in cell growth, induction of cell cycle arrest, and apoptosis in cancer cells that are dependent on c-Met signaling.[4][5]
Mechanism of Action of this compound
This compound exerts its biological effects by directly targeting the c-Met tyrosine kinase. In cell-free assays, this compound has been shown to be a potent inhibitor of c-Met with a half-maximal inhibitory concentration (IC50) of 10 nM.[4][6] It exhibits high selectivity for c-Met over other tyrosine kinases such as PDGFRβ, EGFR, and Tie2.[4] The inhibition of c-Met by this compound prevents the phosphorylation of key downstream effectors in the PI3K/AKT pathway, including AKT itself, as well as other important signaling molecules like ERK1/2.[3][7] This blockade of downstream signaling ultimately results in the observed anti-proliferative and pro-apoptotic effects of the compound.
Quantitative Inhibitory Data
The inhibitory activity of this compound has been quantified in various experimental systems. The following tables summarize the key IC50 values for this compound against c-Met and in different cancer cell lines.
| Assay Type | Target | IC50 Value | Reference |
| Cell-free Kinase Assay | c-Met | 10 nM | [4][6] |
| Cell-free Kinase Assay | PDGFRβ | >20 µM | [8] |
| Cell-free Kinase Assay | EGFR | >500-fold selective vs c-Met | [4][6] |
| Cell-free Kinase Assay | FGFR-1 | >500-fold selective vs c-Met | [4][6] |
| Cell-free Kinase Assay | c-src | >500-fold selective vs c-Met | [4][6] |
| Cell-free Kinase Assay | Flk | >50-fold selective vs c-Met | [4][6] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 Value | Conditions | Reference |
| H69 | Small Cell Lung Cancer | 3.4 µM | HGF-induced cell growth | [4][6] |
| H345 | Small Cell Lung Cancer | 6.5 µM | HGF-induced cell growth | [4][6] |
| NSCLC | Non-Small Cell Lung Cancer | 0.8 - 4.4 µM | Cell viability | [4][6] |
| BaF3 (TPR-MET) | Murine Pro-B Cells (transformed) | <3 µM | IL-3 independent growth | [4][6] |
| LoVo | Colorectal Carcinoma | Not specified | Inhibition of survival and proliferation | [2] |
Table 2: Cellular Inhibitory Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the c-Met/PI3K/AKT pathway.
In Vitro c-Met Kinase Assay
This assay measures the direct inhibitory effect of this compound on c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase domain (e.g., GST-fusion protein)
-
Poly(Glu:Tyr) (4:1) substrate
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MnCl2, 25 mM NaCl, 0.01% BSA, 0.1 mM Sodium Orthovanadate[6]
-
96-well microtiter plates
-
Horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well microtiter plate with the poly(Glu:Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well, add the recombinant c-Met kinase, the diluted this compound or vehicle control (DMSO), and ATP (final concentration typically 5 µM).[6]
-
Incubate the plate at room temperature for a specified time (e.g., 5 minutes) to allow the kinase reaction to proceed.[6]
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated anti-phosphotyrosine antibody diluted in blocking buffer (e.g., PBS with 1% BSA) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP substrate and incubate in the dark until color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis of c-Met and AKT Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of c-Met and its downstream target AKT in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Hepatocyte Growth Factor (HGF) (optional, for stimulation)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. If studying HGF-induced phosphorylation, serum-starve the cells before treatment and then stimulate with HGF for a short period (e.g., 15-30 minutes) in the presence or absence of this compound.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL detection reagents according to the manufacturer's instructions and apply them to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total proteins or a loading control, the membrane can be stripped and re-probed with the respective antibodies.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
Cells in culture
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[6] Include vehicle-treated (DMSO) and untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[4]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells in culture
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
After fixation, centrifuge the cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits the c-Met receptor, blocking the PI3K/AKT signaling pathway.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. pubcompare.ai [pubcompare.ai]
SU11274: A Deep Dive into its Role in Apoptosis and Cell Cycle Arrest
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1] The c-Met/Hepatocyte Growth Factor (HGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, and survival.[2] Dysregulation of this pathway through c-Met overexpression, amplification, or mutation is frequently observed in a wide range of human cancers and is often associated with poor prognosis and resistance to therapies.[2][3] Consequently, c-Met has emerged as a promising therapeutic target. This compound competitively binds to the ATP-binding site of the c-Met kinase domain, effectively blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[4] This guide provides a comprehensive technical overview of the mechanisms by which this compound induces apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Mechanism of Action: Inhibition of the c-Met Signaling Cascade
This compound exerts its biological effects by specifically targeting the catalytic activity of the c-Met kinase.[4] In cell-free assays, this compound demonstrates high selectivity for c-Met, with a 50% inhibitory concentration (IC50) of 10 nM, while showing minimal effects on other tyrosine kinases such as PGDFRβ, EGFR, or Tie2.[1] Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues within its cytoplasmic domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways crucial for cell survival and proliferation, most notably the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/MAPK pathway.[5]
This compound abrogates the HGF-induced phosphorylation of c-Met, thereby preventing the activation of these downstream effectors.[1] This blockade of pro-survival and proliferative signals is the primary mechanism through which this compound elicits its anti-cancer effects, leading to apoptosis and cell cycle arrest.
Role of this compound in Apoptosis
This compound is a potent inducer of caspase-dependent apoptosis in cancer cells with activated c-Met signaling.[1] The induction of apoptosis is a key mechanism contributing to its anti-tumor activity.
Signaling Pathways in this compound-Induced Apoptosis
1. Inhibition of the PI3K/AKT Survival Pathway: The PI3K/AKT pathway is a major downstream effector of c-Met that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. This compound treatment leads to the decreased phosphorylation of key regulators within this pathway, including AKT and the Forkhead box protein O (FOXO) transcription factor, FKHR.[1][5] Dephosphorylated (active) FKHR can then translocate to the nucleus and upregulate the expression of pro-apoptotic genes.
2. p53-Mediated Apoptotic Pathway: In lung cancer cells with wild-type p53, this compound has been shown to increase the stability of the p53 protein.[6][7][8] This stabilization is achieved by inhibiting the c-Met/Akt signaling which in turn decreases the level of MDM2, a key negative regulator of p53.[9] The accumulated p53 then acts as a transcription factor to upregulate pro-apoptotic proteins like Bax and PUMA, and down-regulate the anti-apoptotic protein Bcl-2.[6][7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade.
3. Caspase Activation: The convergence of these pathways leads to the activation of initiator caspases (such as caspase-9) and subsequently executioner caspases (like caspase-3).[5][6][7] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[10] The induction of apoptosis by this compound can be suppressed by caspase inhibitors, confirming the caspase-dependent nature of this process.[9]
Quantitative Data on this compound-Induced Apoptosis
| Cell Line | p53 Status | This compound Conc. | Duration | Apoptotic Cells (%) | Reference |
| A549 | Wild-Type | 10 µM | 72 hours | ~50% | [6][9] |
| Calu-1 | Null-Type | 10 µM | 72 hours | No significant increase | [6][9] |
| H69/H345 | Functional Met | 1 µM | N/A | 24% | [1] |
| R5 (Multiple Myeloma) | N/A | 1 µM | 12 hours | ~7-fold increase vs. control | [2] |
Role of this compound in Cell Cycle Arrest
In addition to inducing apoptosis, this compound disrupts the cell cycle progression in cancer cells, leading to arrest at specific checkpoints. This cytostatic effect contributes significantly to its overall anti-proliferative activity.
Mechanisms of this compound-Induced Cell Cycle Arrest
The progression through the cell cycle is tightly regulated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[11][12] this compound-mediated inhibition of c-Met and its downstream pathways, such as the Ras/MAPK and PI3K/AKT pathways, disrupts the expression and activity of these key cell cycle regulators.
1. G1 Phase Arrest: Several studies have reported that this compound induces a G1 cell cycle arrest.[1][4] This is often associated with the upregulation of CDK inhibitors (CKIs) like p21WAF1/CIP1, particularly in a p53-dependent manner.[13] p21 can inhibit the activity of CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for the G1/S transition, thus preventing cells from entering the DNA synthesis (S) phase.
2. G2/M Phase Arrest: In some cellular contexts, such as in A549 lung cancer cells, this compound has been observed to induce a G2/M arrest.[6][9] This suggests that this compound can also interfere with the machinery required for entry into and progression through mitosis.
The specific phase of cell cycle arrest can be cell-type dependent and may be influenced by the underlying genetic background of the cancer cells, such as their p53 status.
Quantitative Data on this compound-Induced Cell Cycle Arrest
| Cell Line | This compound Conc. | Duration | Effect on Cell Cycle | Reference |
| H69/H345 | 5 µM | N/A | G1 phase cells increased from 42.4% to 70.6% | [1] |
| A549 | 10 µM | 6 hours | G2/M Arrest | [6][9] |
| A549 | 10 µM | 72 hours | Sub-G1 fraction increased to ~35% | [6][9] |
| LoVo | N/A | N/A | G1-phase arrest | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14] The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[15]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using non-linear regression analysis.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is lost.[16]
-
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as required for the experiment.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V binding buffer.[16] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S phase have an intermediate amount.
-
Protocol:
-
Cell Treatment & Harvesting: Treat and harvest cells as described above.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to quantify the percentage of cells in each phase.
-
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or 3-5% bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Met, total-Met, phospho-AKT, total-AKT, p53, cleaved caspase-3, β-actin) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]
-
Summary of Quantitative Data
This compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| A549 | Non-small cell lung | 0.01 | HGF-induced growth | [1] |
| H69 | Small cell lung | 3.4 | HGF-induced growth | [1] |
| H345 | Small cell lung | 6.5 | HGF-induced growth | [1] |
| Various NSCLC | Non-small cell lung | 0.8 - 4.4 | Cell Viability | [1] |
| BaF3.TPR-MET | Murine Pro-B | < 3.0 | Proliferation | [1] |
| BaF3.TPR-MET | Murine Pro-B | 0.53 | Proliferation (72h) | [1] |
| MDCK | Canine Kidney | 0.152 | Cell Scattering | [1] |
| N/A | N/A | 0.01 (10 nM) | Cell-free kinase assay | [1] |
Conclusion
This compound is a selective c-Met inhibitor that effectively suppresses cancer cell proliferation and survival through the induction of apoptosis and cell cycle arrest. Its mechanism of action is rooted in the blockade of c-Met phosphorylation, leading to the downregulation of critical pro-survival signaling pathways like PI3K/AKT and the stabilization of tumor suppressors such as p53. This results in a caspase-dependent apoptotic cascade and a halt in cell cycle progression, typically in the G1 or G2/M phase. The data presented in this guide underscore the potential of this compound as a therapeutic agent for cancers characterized by aberrant c-Met signaling. The detailed protocols provide a framework for further investigation into its molecular effects and for the development of novel anti-cancer strategies targeting the c-Met pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-crt.org [e-crt.org]
- 8. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer [e-crt.org]
- 10. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Regulation of Cyclins and Cyclin-Dependent Kinases in the Development of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell cycle arrest and apoptotic induction in LNCaP cells by MCS-C2, novel cyclin-dependent kinase inhibitor, through p53/p21WAF1/CIP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jrmds.in [jrmds.in]
- 15. youtube.com [youtube.com]
- 16. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. astorscientific.us [astorscientific.us]
- 18. origene.com [origene.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
SU11274 as an ATP-Competitive Inhibitor of c-Met: A Technical Guide
Abstract
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical mediator of cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention. SU11274 is a potent and selective, small-molecule inhibitor that competitively binds to the ATP-binding pocket of the c-Met kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its experimental application.
Introduction to c-Met Signaling and this compound
The c-Met proto-oncogene encodes a transmembrane receptor tyrosine kinase that, upon binding its sole ligand HGF, undergoes dimerization and autophosphorylation on key tyrosine residues (Tyr1234 and Tyr1235) within its catalytic loop.[1] This activation event creates docking sites for various adaptor proteins, leading to the engagement of major downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which promotes cell survival, and the RAS/MAPK pathway, which drives proliferation.[2][3][4] In many malignancies, c-Met activity is deregulated through overexpression, gene amplification, or activating mutations, leading to constitutive signaling that promotes tumor growth and metastasis.[1][4][5][6]
This compound was identified as a selective, ATP-competitive inhibitor of c-Met's catalytic activity.[7][8] It belongs to the Class I type of c-Met inhibitors, which are characterized by a U-shaped conformation that binds to the kinase's activation loop.[1] By occupying the ATP-binding site, this compound effectively blocks the kinase function, preventing the phosphorylation of c-Met and inhibiting the activation of its downstream effectors.[6][9][10]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with endogenous ATP for binding to the catalytic kinase domain of the c-Met receptor.[3][7][11][12] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues in the activation loop of the c-Met protein. The lack of autophosphorylation means the receptor remains in an inactive state, unable to recruit and phosphorylate downstream substrate and adaptor proteins, thus abrogating the entire signaling cascade.[4][6]
References
- 1. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses proliferation and motility of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
The Biological Effects of SU11274 on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver of oncogenesis and metastasis in various human cancers. This technical guide provides an in-depth analysis of the biological effects of this compound on cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating c-Met as a therapeutic target.
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and tissue regeneration. However, aberrant activation of the HGF/c-Met signaling axis is a well-established driver of tumor progression, contributing to increased cell proliferation, survival, migration, invasion, and angiogenesis. This compound was developed as a selective ATP-competitive inhibitor of the c-Met kinase, demonstrating significant anti-tumor activity in a multitude of preclinical cancer models. This document outlines the core biological consequences of this compound treatment on cancer cells.
Mechanism of Action
This compound exerts its biological effects by directly binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that are critical for the malignant phenotype. In cell-free assays, this compound exhibits a high degree of selectivity for c-Met, with an IC50 of 10 nM.[1][2] It shows significantly less activity against other tyrosine kinases such as PDGFRβ, EGFR, and Tie2, highlighting its specificity.[1][2]
Quantitative Data on the Effects of this compound
The efficacy of this compound varies across different cancer cell lines, largely dependent on their reliance on the c-Met signaling pathway. The following tables summarize the key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.01 | HGF-induced cell growth inhibition | [1] |
| Various NSCLC lines | Non-Small Cell Lung Cancer | 0.8 - 4.4 | Cell Viability | [1][3] |
| H69 | Small Cell Lung Cancer | 3.4 | HGF-induced cell growth | [1][2] |
| H345 | Small Cell Lung Cancer | 6.5 | HGF-induced cell growth | [1][2] |
| BaF3.TPR-MET | Murine Pro-B cells | <3 | Proliferation | [1][2] |
| MDCK | Canine Kidney Epithelial | 0.152 | HGF-stimulated cell scattering | [1] |
| H2170 (erlotinib resistant) | Non-Small Cell Lung Cancer | 9 | Not Specified | [4] |
| H358 (erlotinib resistant) | Non-Small Cell Lung Cancer | 9 | Not Specified | [4] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Quantitative Measurement | Reference |
| Unspecified | Small Cell Lung Cancer | 5 | G1 Cell Cycle Arrest | Increase in G1 phase from 42.4% to 70.6% | [1][2] |
| Unspecified | Small Cell Lung Cancer | 1 | Apoptosis Induction | 24% increase in caspase-dependent apoptosis | [1][2] |
| A549 (wild-type p53) | Non-Small Cell Lung Cancer | 10 | Apoptosis Induction | Significant increase compared to p53-null cells | [5] |
| Calu-1 (null-type p53) | Non-Small Cell Lung Cancer | 10 | Apoptosis Induction | Less significant induction of apoptosis | [5] |
Table 3: Effects of this compound on Cell Migration and Motility
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Quantitative Measurement | Reference |
| BaF3.TPR-MET | Murine Pro-B cells | 1 | Inhibition of Migration | 44.8% reduction | [1][2] |
| BaF3.TPR-MET | Murine Pro-B cells | 5 | Inhibition of Migration | 80% reduction | [1][2] |
| MIA-Paca2 | Pancreatic Cancer | 30 | Inhibition of Motility | Reduced to 1.0 ± 0.3% of control | [6] |
| PK-45H | Pancreatic Cancer | 30 | Inhibition of Motility | Reduced to 14.7 ± 3.5% of control | [6] |
Signaling Pathways Affected by this compound
This compound-mediated inhibition of c-Met phosphorylation leads to the downregulation of several key downstream signaling pathways that are critical for cancer cell proliferation and survival.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Upon HGF stimulation, activated c-Met recruits and activates PI3K, leading to the phosphorylation and activation of AKT. This compound effectively blocks this cascade, inhibiting the phosphorylation of AKT and downstream effectors like FKHR and GSK3β.[1][2]
RAS/MEK/ERK Pathway
The RAS/MEK/ERK (MAPK) pathway is another critical signaling cascade downstream of c-Met that regulates cell proliferation and differentiation. This compound has been shown to abrogate HGF-induced phosphorylation of ERK1/2, indicating a blockade of this pathway.[7]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is used to detect the phosphorylation status and total protein levels of c-Met and its downstream signaling molecules.
Materials:
-
Cancer cell lines
-
This compound
-
HGF (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time. If investigating HGF-induced signaling, serum-starve cells before treatment and then stimulate with HGF.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. It effectively abrogates c-Met signaling, leading to the inhibition of key downstream pathways such as PI3K/AKT/mTOR and RAS/MEK/ERK. Consequently, this compound induces G1 cell cycle arrest, promotes apoptosis, and inhibits the proliferation, migration, and invasion of cancer cells that are dependent on the HGF/c-Met axis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and development of c-Met inhibitors as a promising therapeutic strategy in oncology. While this compound itself has been a valuable research tool, some studies suggest it may have off-target effects, and newer, more specific c-Met inhibitors are now in clinical development.[8] Nevertheless, the foundational understanding of c-Met inhibition gained from studies with this compound remains critically important.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer [e-crt.org]
- 6. This compound suppresses proliferation and motility of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor this compound increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
SU11274 for investigating c-Met function
An In-depth Technical Guide to SU11274 for Investigating c-Met Function
This guide provides a comprehensive overview of this compound, a small molecule inhibitor used in the investigation of c-Met receptor tyrosine kinase function. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate its use as a research tool.
Introduction to c-Met and this compound
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, motility, migration, and invasion upon activation by its ligand, hepatocyte growth factor (HGF).[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various human cancers, making it an attractive target for therapeutic intervention.[1][4]
This compound is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[5][6] It serves as a critical tool for elucidating the biological roles of c-Met in both normal physiology and disease states, particularly in oncology research.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic kinase domain of the c-Met receptor. This action prevents the autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235) in the activation loop, which is essential for kinase activity.[7][8] By inhibiting c-Met phosphorylation, this compound effectively abrogates downstream signaling cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways.[4][7][9] The consequences of this inhibition at the cellular level include the induction of G1 cell cycle arrest, apoptosis, and autophagy, as well as a reduction in cell proliferation and migration.[6][7][9][10]
Figure 1: Mechanism of action of this compound on the c-Met signaling pathway.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency for c-Met with significant selectivity over other tyrosine kinases.
| Target Kinase | IC50 Value | Notes |
| c-Met | 10-20 nM | Cell-free kinase assay.[5][9][10][11] |
| KDR (VEGFR2) | 1.3 µM | - |
| FGFR-1 | 9.7 µM | >500-fold selectivity vs. c-Met.[9] |
| Flk | - | >50-fold selectivity vs. c-Met.[9] |
| c-Src | - | >500-fold selectivity vs. c-Met.[9] |
| PDGFβR | >20 µM | No significant effect.[9][10][12] |
| EGFR | - | No significant effect.[9][10] |
| Tie2 | - | No significant effect.[9][10] |
Cellular Activity of this compound
The inhibitory effects of this compound have been characterized in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Effect |
| TPR-MET BaF3 | Mouse Pre-B | Proliferation | < 3 µM.[9] |
| Various | - | HGF-dependent Proliferation/Motility | 1 - 1.5 µM.[9] |
| H69, H345 | Small Cell Lung Cancer | HGF-induced Growth | 3.4 µM, 6.5 µM.[9] |
| Various | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability | 0.8 - 4.4 µM.[9][10] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | HGF-induced Growth | 0.01 µM.[10] |
| MDCK | Canine Kidney Epithelial | HGF-induced Cell Scattering | 0.152 µM.[10] |
| TPR-MET BaF3 | Mouse Pre-B | Migration | 44.8% inhibition at 1 µM; 80% at 5 µM.[9][10] |
| Various | - | Cell Cycle | Induces G1 arrest; G1 phase increased from 42.4% to 70.6% at 5 µM.[9][10] |
| Various | - | Apoptosis | Induces caspase-dependent apoptosis (24% at 1 µM).[9][10] |
Experimental Protocols
In Vitro c-Met Kinase Assay (ELISA-based)
This protocol is adapted from descriptions of biochemical assays used to determine the IC50 of this compound.[10]
-
Protein and Substrate Preparation:
-
Kinase Reaction:
-
Prepare a reaction buffer: 50 mM HEPES (pH 7.5), 25 mM NaCl, 10 mM MnCl₂, 0.1 mM Sodium Orthovanadate, 0.01% BSA.[10]
-
Add various concentrations of this compound to the wells.
-
Initiate the reaction by adding 5 µM ATP and the c-Met kinase GST-fusion protein.[10]
-
Incubate for 5 minutes at room temperature.[10]
-
-
Detection:
-
Stop the reaction and wash the plates.
-
Measure the extent of substrate phosphorylation using a horseradish peroxidase-conjugated anti-phosphotyrosine (pTyr) antibody.[10]
-
Add a suitable HRP substrate and measure the absorbance to determine kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability / Proliferation Assay (MTT-based)
This is a general protocol for assessing the effect of this compound on cell viability.[6]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 570 nm).
-
Data Analysis: Normalize the absorbance values to the DMSO control and calculate the IC50 value.
Western Blot for Phospho-Protein Analysis
This protocol is used to assess the inhibition of c-Met phosphorylation and downstream signaling.[6][7]
-
Cell Treatment: Culture cells to ~80% confluency. Serum-starve overnight if investigating ligand-induced phosphorylation.
-
Stimulation and Lysis: Pre-treat cells with this compound or DMSO for 1-2 hours. If applicable, stimulate with HGF (e.g., 40 ng/mL) for 15-30 minutes.[8] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-c-Met (Y1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, etc.).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in vivo.[6][13]
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).[6][13]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LoVo colorectal cancer cells or MM melanoma cells) into the flank of each mouse.[6][13]
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. A possible formulation involves dissolving the compound in DMSO, then diluting with PEG300, Tween 80, and ddH2O.[10]
-
Administer this compound (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., immunohistochemistry or Western blot).
-
Figure 2: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a potent and selective inhibitor of c-Met, making it an invaluable chemical probe for investigating the function of this receptor tyrosine kinase. Its well-characterized mechanism of action and documented effects on cellular signaling and phenotypes provide a solid foundation for its use in cancer biology and drug discovery. The data and protocols outlined in this guide offer a practical framework for researchers to effectively utilize this compound in their studies to explore the therapeutic potential of targeting the HGF/c-Met pathway.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. stemcell.com [stemcell.com]
- 6. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
- 13. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SU11274 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[3][4][5] Dysregulation of this pathway is implicated in the progression and metastasis of various cancers, making c-Met an attractive target for therapeutic intervention.[3][6][7] this compound competitively binds to the ATP-binding site of the c-Met kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action: c-Met Inhibition
This compound exerts its biological effects by selectively inhibiting the tyrosine kinase activity of the c-Met receptor. This inhibition prevents the phosphorylation of key downstream signaling molecules, thereby blocking pathways that lead to cell growth, survival, and motility.[1][2]
Caption: this compound signaling pathway inhibition.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays and cell lines. The following tables summarize the reported IC50 values.
Table 1: Biochemical Assay IC50
| Target | Assay Type | IC50 |
| c-Met | Cell-free kinase assay | 10 nM |
Table 2: Cell-Based Assay IC50 Values
| Cell Line | Cancer Type | Assay Type | IC50 |
| A549 | Non-small cell lung cancer | HGF-induced growth | 0.01 µM[1] |
| MDCK | Canine Kidney | HGF-stimulated cell scattering | 0.152 µM[1] |
| BAF3 (TPR-Met) | Murine pro-B | Proliferation | 0.53 µM[1] |
| NCI-H69 | Small cell lung cancer | HGF-induced growth | 3.4 µM[1] |
| NCI-H345 | Small cell lung cancer | HGF-induced growth | 6.5 µM[1] |
| Various NSCLC | Non-small cell lung cancer | Cell viability | 0.8 - 4.4 µM[1] |
Experimental Protocols
Protocol 1: In Vitro c-Met Kinase Assay (ELISA-based)
This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on c-Met kinase activity.
Caption: Workflow for an in vitro c-Met kinase assay.
Materials:
-
Recombinant human c-Met kinase (cytoplasmic domain fused to GST)[1]
-
Microtiter plates
-
Poly(Glu:Tyr) (4:1) substrate[1]
-
This compound
-
ATP[1]
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 25 mM NaCl, 10 mM MnCl₂, 0.01% BSA, 0.1 mM Na₃VO₄)[1]
-
Wash buffer
-
HRP-conjugated anti-phosphotyrosine antibodies[1]
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Coat the wells of a microtiter plate with the poly(Glu:Tyr) substrate and incubate overnight.
-
Wash the wells to remove unbound substrate.
-
Prepare serial dilutions of this compound in DMSO and then dilute in the kinase reaction buffer.
-
Add the this compound dilutions to the wells.
-
Add the recombinant c-Met kinase to the wells.
-
Initiate the kinase reaction by adding ATP (final concentration 5 µM).[1]
-
Incubate the plate at room temperature for 5 minutes.[1]
-
Stop the reaction and wash the wells.
-
Add HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the HRP substrate and incubate until color develops.
-
Add a stop solution and measure the absorbance at the appropriate wavelength.
-
Plot the absorbance against the log of the this compound concentration and determine the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[4]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression. This compound has been shown to induce G1 phase arrest.[1][7]
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells in the presence of this compound at the desired concentration (e.g., 5 µM) for a specified time (e.g., 24 hours).[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for a predetermined time (e.g., 24 or 48 hours).[1]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Protocol 5: Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.[3]
Materials:
-
Boyden chamber apparatus with porous membrane inserts
-
Cancer cell line
-
Serum-free medium
-
Medium with a chemoattractant (e.g., HGF or fetal bovine serum)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with a non-apoptotic concentration of this compound for a specified duration.
-
Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium containing this compound and add them to the upper chamber of the insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained, migrated cells in several fields of view under a microscope.
-
Compare the number of migrated cells in the this compound-treated group to the control group. This compound has been shown to inhibit the migration of BaF3.TPR-MET cells by 44.8% at 1 µM and 80% at 5 µM.[1][2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine kinase inhibitor this compound increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SU11274: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling axis is implicated in the progression and metastasis of various human cancers, making it a key target for therapeutic intervention.[3][4][5] this compound exerts its biological effects by competing with ATP for the binding site in the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its effects on cancer cell lines.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and experimental conditions. The following table summarizes the reported IC50 values for this compound in several cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | HGF-induced cell growth | Not Specified | 0.01[1] |
| NSCLC cells | Non-Small Cell Lung Cancer | Cell Viability | Not Specified | 0.8 - 4.4[1][2] |
| H69 | Small Cell Lung Cancer | HGF-induced cell growth | Not Specified | 3.4[1][2] |
| H345 | Small Cell Lung Cancer | HGF-induced cell growth | Not Specified | 6.5[1][2] |
| MDCK | Madin-Darby Canine Kidney | Met-mediated cell scattering | 24 hours | 0.152[1] |
| BaF3 (TPR-Met) | Murine Pro-B | Proliferation Assay | 72 hours | 0.53[1] |
| BaF3 (TPR-Met) | Murine Pro-B | Growth Inhibition | Not Specified | < 3[1][2] |
Signaling Pathway
This compound targets the c-Met receptor tyrosine kinase, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation, survival, and motility. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of key downstream pathways, including the RAS/MAPK and PI3K/AKT pathways. This compound blocks the initial phosphorylation of c-Met, thus preventing the activation of these subsequent signaling cascades.
References
SU11274 MTT Assay Protocol for Determining Cancer Cell Viability
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SU11274 is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[2] this compound exerts its anti-cancer effects by inhibiting the autophosphorylation of the c-Met receptor, which in turn blocks downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT pathways.[1][2] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells with activated c-Met signaling.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] This assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This application note provides a detailed protocol for using the MTT assay to determine the effect of this compound on the viability of cancer cells.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BaF3.TPR-MET | Murine Pro-B cells | <3 | [1] |
| H69 | Small Cell Lung Cancer | 3.4 | [1] |
| H345 | Small Cell Lung Cancer | 6.5 | [1] |
| NSCLC cells | Non-Small Cell Lung Cancer | 0.8 - 4.4 | [1] |
Experimental Protocols
This section outlines the detailed methodology for assessing the effect of this compound on cancer cell viability using the MTT assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., with known c-Met expression)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line and experimental goals.[4]
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
c-Met Signaling Pathway and this compound Inhibition
Caption: this compound inhibits c-Met signaling pathways.
This compound MTT Assay Experimental Workflow
Caption: Workflow of the this compound MTT cell viability assay.
References
Application Notes and Protocols for Western Blot Analysis of SU11274 Treatment
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the effects of SU11274, a selective c-Met inhibitor, on cellular signaling pathways using Western blot analysis.
Introduction
This compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway is a critical regulator of cell proliferation, survival, and motility; its dysregulation is implicated in the progression of various cancers.[3][4][5][6] this compound exerts its effects by competing with ATP to bind to the activation loop of c-Met, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.[1][6] Western blotting is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in the phosphorylation status of c-Met and its key downstream effectors.
Data Presentation
The following table summarizes the effective concentrations of this compound and its observed effects on key signaling proteins as determined by Western blot analysis in various cell lines.
| Cell Line | This compound Concentration | Treatment Duration | Target Protein | Observed Effect | Reference |
| Non-small cell lung cancer (NSCLC) cells | 0.8-4.4 µM | Not Specified | p-c-Met | Abrogation of HGF-induced phosphorylation | [1][2] |
| Renal cell carcinoma (A498 and 769P) | Increasing concentrations | 24 hours | p-c-Met, p-AKT, p-ERK1/2 | Decreased phosphorylation | [7] |
| Human colorectal carcinoma (LoVo) | Not Specified | Not Specified | p-c-Met | Significant suppression of phosphorylation | [8] |
| Human melanoma xenograft model | Not Specified | Not Specified | p-c-Met | Decreased phosphorylation | [9] |
| U87 glioblastoma cells | 5 µM, 10 µM, 20 µM | Not Specified | p-c-Met | Considerable decrease in phosphorylation levels | [10] |
Signaling Pathway and Experimental Overview
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for Western blot analysis following this compound treatment.
Experimental Protocols
Materials
-
Cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (prepared in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in a complete growth medium from a stock solution in DMSO. Include a vehicle control with the same final concentration of DMSO.
-
Remove the growth medium and replace it with the medium containing various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24 hours).
-
-
Cell Lysate Preparation:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.[11]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.[12]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[12]
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, add an equal volume of 2X Laemmli sample buffer to a consistent amount of protein for each sample (typically 20-30 µg).[13]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.[11]
-
Quantify the band intensities using image analysis software. For accurate quantitative analysis, ensure the signal is within the linear range of detection.[16][17] Normalize the intensity of the target protein bands to the corresponding loading control (e.g., β-actin or GAPDH).[16]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of c-Met inhibitor this compound on human colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of c-Met inhibitor this compound on hepatocellular carcinoma cell growth [jstage.jst.go.jp]
- 5. Effect of c-Met inhibitor this compound on hepatocellular carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses proliferation and motility of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for SU11274 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SU11274, a selective c-Met inhibitor, in non-small cell lung cancer (NSCLC) cell lines. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant preclinical models.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in NSCLC pathogenesis, contributing to tumor growth, invasion, and metastasis.[1][3] The c-Met pathway is frequently dysregulated in NSCLC through overexpression, amplification, or mutations.[1][2][4] this compound is a potent and selective small molecule inhibitor of c-Met, demonstrating significant anti-tumor activity in preclinical NSCLC models.[1][5][6]
Mechanism of Action
This compound selectively targets the ATP-binding site of the c-Met kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][7] In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 10 nM for c-Met, with high selectivity over other receptor tyrosine kinases such as PDGFRβ, EGFR, and Tie2.[5][6] By blocking c-Met signaling, this compound effectively abrogates HGF-induced phosphorylation of c-Met and its downstream effectors, including the PI3K/AKT/mTOR and RAS/MAPK pathways.[1][5][6] This inhibition leads to cell cycle arrest, induction of apoptosis, and reduced cell migration and invasion in c-Met-dependent NSCLC cells.[5][6][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various NSCLC cell lines.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Various c-Met expressing NSCLC cells | NSCLC | 0.8 - 4.4 | Cell Viability | [1][5] |
| H69 | Small Cell Lung Cancer | 3.4 (HGF-induced growth) | Cell Viability | [5][6] |
| H345 | Small Cell Lung Cancer | 6.5 (HGF-induced growth) | Cell Viability | [5][6] |
| TPR-MET transformed BaF3 cells | - | < 3 | Cell Growth | [5][6] |
| H1975 (EGFR T790M mutant) | NSCLC | Higher than EGFR wild-type | Cell Viability | [9] |
Table 2: Cellular Effects of this compound Treatment
| Effect | Cell Line(s) | Concentration | Observations | Reference |
| Cell Cycle Arrest | H69, H345 | 5 µM | Increase in G1 phase from 42.4% to 70.6% | [5][6] |
| Apoptosis | H69, H345 | 1 µM | 24% induction of caspase-dependent apoptosis | [5][6] |
| Cell Migration Inhibition | BaF3.TPR-MET | 1 µM | 44.8% inhibition | [5][6] |
| 5 µM | 80% inhibition | [5][6] | ||
| Inhibition of p-Met and p-AKT | NSCLC cells | - | Down-regulation of receptor expression by 50-60% with siRNA led to inhibition | [1][2] |
| Inhibition of cell viability with siRNA | NSCLC cells | - | Up to 57.1 ± 7.2% inhibition at 72 hours | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: this compound inhibits HGF-induced c-Met signaling.
Caption: In vitro evaluation workflow for this compound.
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Culture: Culture NSCLC cell lines (e.g., A549, H1993, H1975) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[5] For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).[10]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
This protocol is based on general western blotting procedures to detect changes in protein phosphorylation.[13][14]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 6-24 hours.
-
Pre-treat with desired concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Stimulate with HGF (e.g., 40 ng/mL) for a short period (e.g., 7.5 minutes) to induce c-Met phosphorylation.[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total c-Met, phospho-c-Met (p-Met), total AKT, phospho-AKT (p-AKT), etc., overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution.[13]
-
Cell Treatment: Treat cells with this compound or vehicle control for 24-48 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Considerations and Future Directions
-
Resistance: NSCLC cells can develop resistance to c-Met inhibitors through various mechanisms, including the activation of bypass signaling pathways.[9][15] Investigating combination therapies, such as co-targeting c-Met and EGFR, may be a promising strategy to overcome resistance.[9]
-
Biomarkers: The expression and activation status of c-Met, as well as alterations in genes like CBL, may serve as predictive biomarkers for this compound sensitivity.[1][16]
-
In Vivo Studies: While these notes focus on in vitro applications, subsequent in vivo studies using NSCLC xenograft models are crucial to validate the anti-tumor efficacy of this compound.
These application notes and protocols provide a foundational framework for investigating the therapeutic potential of this compound in NSCLC. Rigorous experimental design and data interpretation will be essential for advancing our understanding of c-Met inhibition in lung cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional expression and mutations of c-Met and its therapeutic inhibition with this compound and small interfering RNA in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer [e-crt.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combination MET inhibition and Topoisomerase I inhibition block cell growth of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET Inhibitors in Small Cell Lung Cancer: From the Bench to the Bedside [mdpi.com]
- 9. Mechanism of Resistance and Novel Targets Mediating Resistance to EGFR and c-Met Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpls.org [wjpls.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential responsiveness of MET inhibition in non-small-cell lung cancer with altered CBL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SU11274 in Colorectal Carcinoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11274 is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase, a key driver in the progression of various cancers, including colorectal carcinoma.[1][2] The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, migration, and invasion. Consequently, this compound presents a promising therapeutic agent for colorectal cancers characterized by c-Met overexpression or activation. These application notes provide a comprehensive overview of the use of this compound in colorectal carcinoma research, including its mechanism of action, effects on cancer cells, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of c-Met, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to a multifaceted anti-tumor response, including the suppression of cell growth, induction of cell cycle arrest, and a reduction in cell motility and invasion.
Data Summary
The following tables summarize the quantitative effects of this compound in colorectal carcinoma studies.
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cells
| Cell Line | Assay | Endpoint | Result | Reference |
| LoVo | Proliferation/Survival | Inhibition | Significant suppression | [1] |
| LoVo | Cell Cycle Analysis | G1-phase arrest | Induced | [1] |
| Various Colon Cancer Cell Lines | Proliferation/Survival | Inhibition | Time and dose-dependent | [2] |
Table 2: In Vivo Efficacy of this compound in Colorectal Carcinoma Xenograft Model
| Animal Model | Treatment | Endpoint | Result | Reference |
| Nude mice with LoVo cell xenografts | This compound | Tumor Growth | Apparent restraint | [1] |
Signaling Pathway
This compound inhibits the c-Met signaling pathway, which is crucial for the growth and survival of colorectal cancer cells. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: this compound inhibits c-Met phosphorylation and downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in colorectal carcinoma studies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed LoVo colorectal cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Caption: Workflow for Western blot analysis.
Protocol:
-
Culture LoVo cells and treat with this compound at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Treat LoVo cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases using appropriate software.
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Subcutaneously inject 5 x 10⁶ LoVo cells into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle control.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Measure the final tumor weight and perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and c-Met expression.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for colorectal carcinoma by effectively inhibiting the c-Met signaling pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the efficacy and mechanisms of this compound in preclinical models of colorectal cancer. Further studies are warranted to establish optimal dosing strategies and to explore potential combination therapies to enhance its anti-tumor activity.
References
Application Notes and Protocols for SU11274 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of SU11274, a small molecule inhibitor of the c-Met receptor tyrosine kinase, in various mouse cancer models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a selective, ATP-competitive inhibitor of the c-Met kinase.[1][2] The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver in the development and progression of numerous cancers, promoting cell proliferation, survival, migration, and invasion.[3][4] Aberrant activation of c-Met has been implicated in the tumorigenesis of various malignancies, making it a compelling target for therapeutic intervention.[3][4] In vivo studies in mouse models have demonstrated the anti-tumor activity of this compound in several cancers, including melanoma, colorectal carcinoma, and lung cancer.[1][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies of this compound in mouse models.
Table 1: Efficacy of this compound on Tumor Growth in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Route of Administration | Tumor Growth Inhibition | Reference |
| Melanoma | HT168-M1 | SCID | 0.5 mg/kg | Not Specified | Significantly decreased primary tumor growth.[2] | [2] |
| Colorectal Carcinoma | LoVo | Nude | Not Specified | Not Specified | Apparently restrained the growth of the xenograft tumor.[1] | [1] |
| Lung Cancer (NSCLC) | H1975-luc | Nude | 100 µg per xenograft, daily for 6 days | Not Specified | Ninefold reduction in xenograft growth compared to control.[5] | [5] |
Table 2: Effect of this compound on Metastasis in Mouse Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Effect on Metastasis | Reference |
| Melanoma | HT168-M1 | SCID | 0.5 mg/kg | Significantly decreased liver colony formation.[2] | [2] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This activation triggers multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cancer cell proliferation, survival, and motility. This compound blocks the initial phosphorylation of c-Met, thereby inhibiting these downstream pathways.
Experimental Protocols
The following is a generalized protocol for a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound. This protocol should be adapted based on the specific cell line, mouse strain, and experimental goals.
Materials
-
This compound (Selleck Chemicals)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)[7]
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and husbandry equipment
Experimental Workflow
Detailed Methodology
1. Cell Culture and Preparation for Injection
-
Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
On the day of injection, harvest the cells using trypsin-EDTA and wash them twice with sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 107 cells/mL for a 100 µL injection of 1 x 106 cells). Keep the cell suspension on ice.
2. Tumor Cell Implantation
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse using a 27-30 gauge needle.
3. This compound Preparation and Administration
-
Prepare the this compound solution in the appropriate vehicle. A formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been described.[7] Ensure the final solution is clear.
-
Once tumors are established and have reached a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal, intratumoral, or oral gavage) and schedule.
4. Monitoring and Endpoint
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for the duration specified in the study design.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis such as immunohistochemistry or western blotting to assess target engagement and downstream signaling effects.
Conclusion
This compound has demonstrated anti-tumor and anti-metastatic activity in a variety of preclinical mouse models, supporting the therapeutic potential of c-Met inhibition. The protocols and data presented here provide a foundation for researchers to further investigate the efficacy and mechanisms of action of this compound in vivo. Careful consideration of the experimental design, including the choice of cell line, mouse model, and treatment regimen, is crucial for obtaining robust and reproducible results.
References
- 1. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for SU11274 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling axis is implicated in the progression and metastasis of numerous cancers, making it a key target for therapeutic intervention.[4][5][6] this compound competitively binds to the ATP-binding site in the catalytic domain of c-Met, inhibiting its kinase activity and downstream signaling.[5] These application notes provide a comprehensive overview of this compound's effects on tumor growth and metastasis, along with detailed protocols for its use in preclinical cancer research.
Mechanism of Action
This compound exerts its anti-tumor effects by specifically targeting the c-Met receptor. This inhibition leads to the downregulation of key downstream signaling pathways, including the PI3K/Akt and RAS/MEK/ERK pathways.[1][2][7] By blocking these cascades, this compound effectively induces cell cycle arrest, promotes apoptosis, and curtails the migratory and invasive capabilities of cancer cells.[1][2][4]
Signaling Pathway
The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. selleckchem.com [selleckchem.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle with SU11274
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the c-Met inhibitor, SU11274, in the analysis of cell cycle progression using flow cytometry. The protocols outlined below are intended for researchers in cell biology, oncology, and drug development who are investigating the cellular effects of this compound or similar kinase inhibitors.
Introduction
This compound is a selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with an IC₅₀ of 20 nM.[1][2] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, motility, migration, and invasion.[3] Aberrant activation of the c-Met pathway is implicated in the progression of various cancers.[3][4] this compound has been shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells by inhibiting c-Met phosphorylation and its downstream signaling cascades, such as the PI3K/Akt pathway.[1][5]
Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This protocol details the use of this compound to induce cell cycle arrest and the subsequent analysis by flow cytometry.
Data Presentation
The following table summarizes the quantitative effects of this compound on cell cycle distribution as reported in the literature.
| Cell Line | Treatment | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| H345 | Control (DMSO) | - | 42.4 | Not Reported | Not Reported | [1] |
| H345 | This compound | 5 µM | 70.6 | Not Reported | Not Reported | [1] |
| LoVo | Not specified | Not specified | G1-phase arrest was induced | Not Reported | Not Reported | [4] |
| TPR-MET-transformed BaF3 | This compound | Not specified | G1 cell cycle arrest was induced | Not Reported | Not Reported | [5] |
Signaling Pathway
This compound exerts its effect on the cell cycle by inhibiting the c-Met signaling pathway. Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. Key pathways activated include the RAS/MAPK pathway, which promotes proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[3][6] By inhibiting the kinase activity of c-Met, this compound prevents the activation of these pathways, leading to a halt in cell cycle progression, primarily at the G1/S checkpoint.[1][5]
Figure 1. Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials
-
Cell Line: A suitable cancer cell line with known c-Met expression (e.g., H345, LoVo).
-
This compound: Stock solution prepared in DMSO.[1]
-
Complete Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
70% Ethanol: Ice-cold, for cell fixation.[7]
-
Propidium Iodide (PI) Staining Solution:
-
RNase A: To eliminate RNA staining.[7]
-
FACS Tubes: 5 mL polystyrene round-bottom tubes.
-
Flow Cytometer: Equipped with a 488 nm laser for excitation.[7]
Experimental Workflow
Figure 2. Experimental workflow for cell cycle analysis with this compound.
Detailed Protocol
-
Cell Seeding:
-
Seed the cells in 6-well plates or T-25 flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete cell culture medium. A final concentration of 1-10 µM is a common starting point.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the cell culture plates with the medium containing this compound or DMSO.
-
Incubate the cells for a desired period, typically 24 to 72 hours, to allow for cell cycle effects to manifest.[1]
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin.
-
Suspension cells: Transfer the cells directly to a centrifuge tube.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.[7] This step is crucial to prevent cell clumping.
-
Fix the cells for at least 1 hour at 4°C. Cells can be stored at -20°C in 70% ethanol for several weeks.[7]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.[7]
-
Add RNase A to a final concentration of 100 µg/mL to ensure only DNA is stained.
-
Incubate the cells in the dark for at least 15-30 minutes at room temperature or 4°C.[7][8]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer. Use the FL-2 or FL-3 channel to detect PI fluorescence.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to gate on single cells and generate a histogram of DNA content.
-
Logical Relationship of this compound's Effect
Figure 3. Logical cascade of this compound's cellular effects.
Troubleshooting
-
Cell Clumping: Ensure slow, dropwise addition of cold ethanol while vortexing during fixation. Filter the stained cell suspension through a nylon mesh before analysis if clumps persist.
-
High CV in G1 Peak: This may indicate improper staining or instrument issues. Ensure proper mixing of the staining solution and check the flow cytometer's fluidics and laser alignment.
-
Broad S-phase Peak: This can be due to a high proliferation rate or asynchronous cell population. Ensure consistent cell culture conditions.
-
RNA Contamination: If a high background or a wide G1 peak is observed, ensure sufficient RNase A concentration and incubation time.[7]
Conclusion
This document provides a comprehensive guide for the use of this compound in cell cycle analysis. The provided protocols and diagrams offer a framework for researchers to investigate the anti-proliferative effects of this c-Met inhibitor. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for basic research and drug development applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols for SU11274 Administration in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion.[2] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2] this compound exerts its effects by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[1][3] These application notes provide detailed protocols for the preparation and administration of this compound in animal models for preclinical research.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₃₀ClN₅O₄S |
| Molecular Weight | 568.09 g/mol |
| Appearance | Powder |
| Solubility | DMSO: 92 mg/mL (161.94 mM) |
| Ethanol: Insoluble | |
| Water: Insoluble | |
| Storage (Powder) | 3 years at -20°C |
| Storage (in solvent) | 1 year at -80°C, 1 month at -20°C |
Experimental Protocols
1. Preparation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a clear solution of this compound suitable for intraperitoneal injection in mice. The final formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in fresh DMSO to create a stock solution (e.g., 92 mg/mL). Ensure the powder is completely dissolved. It is recommended to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]
-
-
Prepare the vehicle solution.
-
In a sterile tube, combine the following components in the specified order, ensuring each component is fully mixed before adding the next. For a 1 mL final volume:
-
Add 400 µL of PEG300.
-
Add 50 µL of the this compound DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80. Mix until the solution is clear.
-
Add 500 µL of sterile ddH₂O. Mix thoroughly.
-
-
-
Final Concentration and Administration.
-
This procedure will yield a final solution with a specific concentration of this compound. For example, using a 92 mg/mL stock, the final concentration would be 4.6 mg/mL.
-
The prepared solution should be used immediately for optimal results.[1]
-
Administer the solution to animals via intraperitoneal injection. The volume to be injected should be calculated based on the desired dosage (mg/kg) and the animal's body weight.
-
2. Preparation of this compound for Oral Gavage
This protocol describes the preparation of a homogeneous suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
-
Sterile tubes
-
Vortex mixer or sonicator
Procedure:
-
Prepare the CMC-Na vehicle.
-
Prepare a sterile solution of CMC-Na in water at the desired concentration.
-
-
Prepare the this compound suspension.
-
Weigh the required amount of this compound powder.
-
Add the powder to the CMC-Na solution.
-
Vortex or sonicate the mixture until a homogeneous suspension is achieved. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution.
-
-
Administration.
-
Administer the suspension to animals using an appropriate oral gavage needle. Ensure the suspension is well-mixed before each administration.
-
Dosage and Administration in Animal Models
The appropriate dosage of this compound can vary depending on the animal model, tumor type, and research objectives. The following table summarizes dosages reported in the literature for mouse models. It is recommended to perform a pilot study to determine the optimal dose for a specific experimental setup.
| Animal Model | Cancer Type/Application | Route of Administration | Dosage | Reference |
| SCID Mice | Human Melanoma Xenograft | Intraperitoneal | Not specified in mg/kg | [4] |
| Nude Mice | Non-Small Cell Lung Cancer Xenograft | Intratumoral | 100 µg per xenograft, daily | |
| Mice | Melanoma | Intraperitoneal | Not specified in mg/kg | [5] |
c-Met Signaling Pathway and this compound Inhibition
This compound is a selective inhibitor of the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, survival, and migration. This compound blocks the kinase activity of c-Met, thereby inhibiting these downstream signals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor this compound increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SU11274 solubility in DMSO and other solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of SU11274, along with troubleshooting tips and frequently asked questions for its use in experiments.
Solubility Data
The solubility of this compound can vary between batches and is dependent on factors such as temperature and the purity of the solvent. The following table summarizes the reported solubility of this compound in various common solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[1] | 176.03 mM[1] | Solubility is highest in fresh, anhydrous DMSO. Moisture can significantly reduce solubility[1][2]. Some sources report lower solubilities of 92 mg/mL[2], 83 mg/mL[3], 11 mg/mL[4][5], and 10 mg/mL at 60 °C[6]. |
| Dimethylformamide (DMF) | 20 mg/mL[4][5] | 35.21 mM | - |
| Acetone | 7 mg/mL[2] | 12.32 mM | - |
| Ethanol | ~0.25 - 2 mg/mL[2][3][4][5] | ~0.44 - 3.52 mM | - |
| Water | Insoluble[2][3][6] | Insoluble[2][3][6] | - |
| DMF:PBS (pH 7.2) (1:4) | ~0.20 mg/mL[4][5] | ~0.35 mM | Prepared by first dissolving in DMF, then diluting with the aqueous buffer[4][5]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4] It is highly soluble in fresh, anhydrous DMSO, with reported concentrations reaching up to 100 mg/mL.[1]
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: There are several potential reasons for poor solubility in DMSO:
-
Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of this compound.[1][2] Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored desiccated container.
-
Temperature: Solubility can be temperature-dependent. Gentle warming to 60°C has been noted to achieve a solubility of 10 mg/mL.[6] However, be cautious with heating as it may affect the stability of the compound.
-
Compound Purity/Batch Variation: Solubility can vary slightly between different batches of the compound.
Q3: How should I prepare an aqueous working solution for my cell culture experiments?
A3: Since this compound is sparingly soluble in aqueous buffers, a two-step dilution process is required.[4] First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I prepare a working solution of this compound in a PBS buffer?
A4: Yes, but direct dissolution in PBS is not recommended due to poor solubility.[4] For maximum solubility in aqueous buffers, first dissolve this compound in dimethylformamide (DMF) and then dilute with the PBS buffer of your choice.[4][5] A solubility of approximately 0.20 mg/mL can be achieved in a 1:4 solution of DMF:PBS (pH 7.2) using this method.[4][5] It is not recommended to store this aqueous solution for more than one day.[4]
Q5: How should I store the this compound powder and its stock solutions?
A5:
-
Powder: The solid form of this compound should be stored at -20°C, where it is stable for at least three to four years.[2][4][5]
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles.[2][3] These can be stored at -80°C for up to a year or at -20°C for up to one month.[2][3]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 568.09 g/mol ). For 1 mL of a 10 mM solution, you will need 5.68 mg.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex or sonicate the solution gently until the compound is fully dissolved. Gentle warming can be applied if necessary, but monitor for any signs of degradation.
-
Store: Aliquot the stock solution into smaller volumes in cryovials and store at -80°C for long-term use or -20°C for short-term use.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw Stock Solution: Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium (e.g., cell culture media).
-
Dilute: While vortexing the aqueous medium, add the calculated volume of the DMSO stock solution drop-wise. This rapid mixing helps to prevent precipitation of the compound.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiments.
Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Inhibition
This compound is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[5] The binding of its ligand, Hepatocyte Growth Factor (HGF), normally triggers receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative signaling pathways. This compound blocks this initial phosphorylation step, thereby inhibiting key downstream cascades such as the PI3K/AKT and RAS/MAPK pathways.[1][2][7] This inhibition ultimately leads to cell cycle arrest and apoptosis in c-Met dependent cancer cells.[2][5]
Caption: this compound inhibits the HGF/c-Met signaling pathway.
References
SU11274 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of SU11274, a potent inhibitor of the c-Met receptor tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for c-Met?
This compound is a highly selective inhibitor of c-Met. In cell-free assays, it inhibits c-Met with an IC50 of approximately 10 nM.[1] Its selectivity for c-Met is significantly higher compared to other tyrosine kinases. For instance, it exhibits over 50-fold selectivity for Met versus Flk and more than 500-fold selectivity against kinases such as FGFR-1, c-src, PDGFbR, and EGFR.[1] this compound has been shown to have no significant effects on PGDFRβ, EGFR, or Tie2 at concentrations effective for c-Met inhibition.[1]
Q2: What are the known off-target kinases inhibited by this compound?
Q3: What are the potential cellular off-target effects of this compound?
Beyond direct kinase inhibition, this compound can induce several cellular effects that may be independent of its action on c-Met. These include:
-
Induction of apoptosis and cell cycle arrest: this compound can induce caspase-dependent apoptosis and cause a G1 cell cycle arrest.[1] While these effects are often linked to the inhibition of c-Met signaling in cancer cells, the possibility of off-target contributions cannot be entirely ruled out.
-
Modulation of the PI3K/AKT pathway: this compound has been observed to inhibit the phosphorylation of key regulators of the PI3K pathway, such as AKT, FKHR, and GSK3β.[1] This is generally considered a downstream consequence of c-Met inhibition, but direct off-target effects on upstream regulators should be considered.
-
Subcellular Accumulation: Studies have shown that this compound can accumulate in the endoplasmic reticulum (ER), which may lead to ER stress and other cellular responses independent of its kinase inhibitory activity.
Q4: Are there any known toxicities associated with this compound?
Detailed preclinical toxicology reports for this compound are not extensively published. As with any small molecule inhibitor, high concentrations may lead to non-specific cellular toxicity. Researchers should always perform dose-response experiments to determine the optimal concentration that inhibits c-Met without causing general cytotoxicity in their model system.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell phenotype (e.g., morphology, adhesion) not consistent with c-Met inhibition. | Inhibition of other kinases involved in cytoskeletal organization or cell adhesion. | 1. Perform a literature search for known roles of c-Met in the observed phenotype in your cell type. 2. Use a structurally distinct c-Met inhibitor as a control to see if the phenotype is recapitulated. 3. Consider performing a rescue experiment by overexpressing a constitutively active form of a suspected off-target kinase. |
| Cell death observed at concentrations expected to be specific for c-Met. | 1. Inhibition of pro-survival kinases other than c-Met. 2. Induction of apoptosis through off-target pathways. 3. General cellular toxicity due to high local concentrations or off-target accumulation. | 1. Carefully titrate the this compound concentration to find the minimal effective dose for c-Met inhibition. 2. Use a positive control for apoptosis to compare the mechanism of cell death. 3. Employ a secondary, structurally unrelated c-Met inhibitor to confirm the on-target nature of the cytotoxicity. |
| Alterations in signaling pathways not known to be downstream of c-Met. | Off-target inhibition or activation of kinases in other signaling cascades. | 1. Perform a phospho-kinase array to identify unexpectedly altered signaling pathways. 2. Validate any findings from the array by Western blotting for specific phosphorylated proteins. 3. Consult kinase inhibitor databases for potential off-targets of this compound and cross-reference with your findings. |
Data Presentation
Table 1: Selectivity Profile of this compound Against a Panel of Tyrosine Kinases
| Kinase | Selectivity vs. c-Met | IC50 (nM) | Reference |
| c-Met | - | 10 | [1] |
| Flk | >50-fold | >500 | [1] |
| FGFR-1 | >500-fold | >5000 | [1] |
| c-src | >500-fold | >5000 | [1] |
| PDGFbR | >500-fold | >5000 | [1] |
| EGFR | No effect at effective c-Met concentrations | Not Reported | [1] |
| Tie2 | No effect at effective c-Met concentrations | Not Reported | [1] |
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of this compound for c-Met Inhibition in Cells
-
Cell Culture: Plate cells of interest at a suitable density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM). Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate concentration of Hepatocyte Growth Factor (HGF) for 10-15 minutes to induce c-Met phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-c-Met (p-c-Met) and total c-Met.
-
Densitometry and IC50 Calculation: Quantify the band intensities for p-c-Met and total c-Met. Normalize the p-c-Met signal to the total c-Met signal for each concentration. Plot the normalized p-c-Met signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target and potential off-target signaling of this compound.
Caption: Workflow for troubleshooting potential off-target effects.
References
Technical Support Center: Mechanisms of Resistance to SU11274 in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating mechanisms of resistance to the c-Met inhibitor, SU11274.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding this compound resistance.
Q1: What are the primary mechanisms of acquired resistance to this compound in cancer cells?
A1: Acquired resistance to this compound is multifactorial. The most commonly observed mechanisms do not involve secondary mutations in the MET kinase domain but rather the activation of alternative or "bypass" signaling pathways that sustain cell proliferation and survival despite effective c-Met inhibition.[1] Key bypass pathways include:
-
mTOR Signaling: A 2- to 4-fold upregulation of mTOR pathway proteins (p-mTOR, p-p70S6K, p-4E-BP1) is seen in resistant cells, which appears to be strongly activated when exposed to c-Met tyrosine kinase inhibitors (TKIs).[2]
-
Wnt Signaling: In several cancer models, including non-small cell lung cancer (NSCLC) and melanoma, resistance is associated with a 2- to 8-fold upregulation of Wnt signaling proteins like active β-catenin.[1][2][3]
-
EGFR Family Reactivation: In cells with MET gene amplification, inhibition of c-Met by this compound can be transient. Downstream signaling through Akt and Erk can rebound within 48-72 hours, a phenomenon linked to the reactivation of EGFR family members, particularly ErbB3.[4][5]
Q2: My western blots confirm sustained inhibition of c-Met phosphorylation by this compound, but downstream signaling (e.g., p-Akt, p-Erk) rebounds after 48 hours. What is happening?
A2: This is a documented mechanism of escape from c-Met inhibition, particularly in cancer cells with MET gene amplification.[5] Although this compound effectively and continuously inhibits c-Met autophosphorylation, the cancer cells adapt by reactivating downstream pathways.[4] This rebound is often mediated by the reactivation of other receptor tyrosine kinases, such as the EGFR family (EGFR, ErbB2, ErbB3).[4][5] Phosphorylated ErbB3, a principal activator of the PI3K-Akt pathway, can be restored, leading to the reactivation of Akt and Erk despite the ongoing c-Met blockade.[4] Upregulation of PKC δ has also been implicated in this reactivation process.[4][5]
Q3: Is resistance to this compound always associated with mutations in the MET kinase domain?
A3: No, in fact, resistance is often not mediated by mutations in the Met tyrosine kinase domain.[1] While certain mutations (e.g., L1213V, Y1248H) can confer primary resistance to this compound, acquired resistance more commonly arises from the signaling pathway adaptations described in Q1.[6][7] Studies developing resistant cell lines through continuous exposure have frequently found that these cells rely on activating alternative survival pathways rather than selecting for MET mutations.[1][2]
Q4: How does the tumor microenvironment, specifically the c-Met ligand Hepatocyte Growth Factor (HGF), contribute to this compound resistance?
A4: HGF, which can be secreted by tumor cells or surrounding stromal cells, plays a critical role in both intrinsic and acquired resistance.[8][9] High levels of HGF can competitively overcome the inhibitory effect of this compound, leading to robust c-Met activation and downstream signaling.[10] In EGFR-mutant lung cancers, for instance, HGF can induce resistance to EGFR inhibitors by activating the Met/PI3K pathway, a mechanism that can also reduce sensitivity to c-Met inhibitors like this compound.[11] Therefore, the presence of HGF in the tumor microenvironment is a key factor that can diminish the efficacy of this compound.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound. | 1. Compound Degradation: this compound in DMSO may have reduced solubility if the DMSO has absorbed moisture.[12]2. Cell Health/Passage Number: High passage numbers can lead to genetic drift and altered sensitivity.3. Assay Conditions: Inconsistent cell seeding density or incubation times. | 1. Use Fresh DMSO: Prepare stock solutions in fresh, anhydrous DMSO and make single-use aliquots to avoid freeze-thaw cycles.[12]2. Standardize Cell Culture: Use cells within a consistent, low passage number range. Regularly perform cell authentication.3. Optimize Assay: Ensure uniform cell seeding. For endpoint assays like MTT, confirm that control cells are in the logarithmic growth phase at the time of measurement. |
| Western blot shows incomplete inhibition of p-Met. | 1. High HGF Levels: Autocrine or paracrine HGF signaling in the culture can compete with the inhibitor.2. MET Amplification: Cells with high MET gene amplification may require higher concentrations of this compound for complete inhibition.3. Resistant Mutants: The cell line may harbor a c-Met mutation (e.g., L1213V, Y1248H) that is intrinsically less sensitive to this compound.[6][7] | 1. Serum Starvation: Before and during this compound treatment, culture cells in serum-free or low-serum media to minimize exogenous growth factors.[13]2. Dose-Response and Time-Course: Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 2, 6, 24, 48 hours) to determine the optimal concentration and duration for your specific cell line.[14]3. Sequence MET Kinase Domain: If resistance is suspected, sequence the juxtamembrane and tyrosine kinase domains of c-Met to check for known resistance mutations.[13] |
| Cells develop resistance to this compound faster than expected. | 1. Inappropriate Dosing: Starting with a high, lethal dose may select for a few highly resistant clones. A gradual dose escalation is more likely to produce a heterogeneous resistant population.2. Activation of Bypass Pathways: The cell line may have a pre-existing propensity to activate mTOR or Wnt pathways.[2] | 1. Stepwise Dose Escalation: Use the protocol for generating resistant cells (Section 4), which involves a gradual, stepwise increase in this compound concentration over several months.[15]2. Profile Key Pathways: Before starting, perform baseline western blots for key proteins in the mTOR (p-mTOR, p-Akt) and Wnt (β-catenin) pathways to assess their basal activity. |
Section 3: Key Data Summary
The following tables summarize quantitative data from studies on this compound resistance.
Table 1: Changes in IC50 Values in this compound-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (this compound) | Resistant IC50 (this compound) | Fold Increase | Reference |
| H2170 (NSCLC) | ~2 µM | ~9 µM | 4-5 fold | [2][3][15] |
| H358 (NSCLC) | Not specified | Not specified | 4-5 fold | [2][15] |
Table 2: Upregulation of Key Signaling Proteins in this compound-Resistant Cells
| Pathway | Protein | Fold Upregulation in Resistant Cells | Cell Line Model | Reference |
| mTOR Signaling | p-mTOR | 2-4 fold | H2170, H358 | [2] |
| p-p70S6K | ~2 fold | H2170 | [16] | |
| p-4E-BP1 | Upregulated | H2170, H358 | [2] | |
| Wnt Signaling | Active β-catenin | 2-8 fold | H2170 | [2][3] |
| GATA-6 | 2-3 fold | H2170 | [3] |
Section 4: Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is adapted from methodologies used to generate TKI-resistant NSCLC cell lines.[2][3][15]
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Continuously culture parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a large portion of cells will die. When the surviving cells reach 70-80% confluency, passage them and maintain them in the same drug concentration.
-
Stepwise Dose Escalation: Once the cells have developed a stable growth rate (typically after 3-4 passages), double the concentration of this compound.
-
Repeat Escalation: Repeat steps 3 and 4, gradually increasing the drug concentration over a period of 6-9 months. The final concentration should be significantly higher than the initial IC50 (e.g., 10 µM).[3]
-
Characterization: The resulting cell line is considered resistant. Characterize its resistance by re-evaluating the IC50 and analyzing the signaling pathways outlined in Section 1. Maintain the resistant cell line in media containing the final drug concentration.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol is based on standard methods for assessing cell viability after TKI treatment.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include "vehicle-only" (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Normalize the absorbance values to the vehicle-only control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 3: Western Blot Analysis for Key Signaling Proteins
-
Cell Lysis: Grow cells to 80-90% confluency. Treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-Akt, anti-total-Akt, anti-p-Erk, anti-total-Erk) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing (Optional): To probe for another protein (e.g., total protein after probing for phospho-protein), the membrane can be stripped and re-probed starting from step 5.
Section 5: Visualized Pathways and Workflows
The following diagrams illustrate key concepts in this compound resistance research.
Caption: Canonical c-Met signaling pathway and the inhibitory action of this compound.
Caption: Key bypass signaling pathways that mediate resistance to this compound.
Caption: Workflow for developing and characterizing this compound-resistant cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Resistance and Novel Targets Mediating Resistance to EGFR and c-Met Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Met kinase inhibitor this compound exhibits a selective inhibition pattern toward different receptor mutated variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of HGF–MET Signaling in Primary and Acquired Resistance to Targeted Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Status of Agents Targeting the HGF/c-Met Axis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bufalin Reverses HGF-Induced Resistance to EGFR-TKIs in EGFR Mutant Lung Cancer Cells via Blockage of Met/PI3k/Akt Pathway and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. aacrjournals.org [aacrjournals.org]
Interpreting Unexpected Results with SU11274: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the c-Met inhibitor, SU11274.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] In cell-free assays, it has an IC50 of 10 nM for c-Met.[3][4][5] Its primary function is to block the phosphorylation of the c-Met receptor, which in turn inhibits downstream signaling pathways, including the PI3K/AKT pathway.[3][4] This inhibition leads to downstream effects such as the induction of autophagy, apoptosis, and cell cycle arrest.[3][5]
Q2: How selective is this compound?
This compound exhibits high selectivity for the c-Met receptor. It shows over 50-fold selectivity for Met versus Flk and more than 500-fold selectivity against other tyrosine kinases such as FGFR-1, c-src, PDGFbR, and EGFR.[3][4] It has been reported to have no significant effects on PGDFRβ, EGFR, or Tie2.[3][4][5]
Troubleshooting Unexpected Experimental Results
Issue 1: Reduced or No Inhibition of Cell Growth or Motility
If you observe minimal or no effect of this compound on cell proliferation, motility, or invasion, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Presence of Resistant c-Met Mutations
Certain point mutations in the c-Met receptor can confer resistance to this compound. For example, the L1213V and Y1248H variants have shown resistance to inhibition by this compound at concentrations that are effective against wild-type or other mutant forms like M1268T and H1112Y.[6][7]
Troubleshooting:
-
Sequence the c-Met gene in your cell line to identify any potential resistance mutations.
-
Test a higher concentration of this compound , although off-target effects may become more pronounced.
-
Consider alternative c-Met inhibitors that have demonstrated efficacy against the identified mutation.
Potential Cause 2: Constitutive Activation of Downstream Pathways
The signaling pathways downstream of c-Met (e.g., PI3K/AKT, RAS/MAPK) may be constitutively activated through other mechanisms, bypassing the need for c-Met signaling.
Troubleshooting:
-
Perform Western blot analysis to assess the phosphorylation status of key downstream effectors like AKT and ERK in the presence and absence of this compound.
-
Investigate for mutations in genes downstream of c-Met, such as PIK3CA, PTEN, or RAS.
Issue 2: Unexpected Increase in Tumorigenicity or Stem Cell Markers
In some contexts, particularly in melanoma models, this compound has been observed to paradoxically increase tumorigenicity and enrich for melanoma-initiating cells.[8] This has been linked to a shift in cellular bioenergetics towards increased glycolysis.[8]
Troubleshooting:
-
Assess cellular metabolism: Measure ATP content, glucose uptake, and lactate production in this compound-treated cells compared to controls.[8]
-
Analyze stem cell markers: Use flow cytometry or Western blotting to check for changes in the expression of pluripotency markers.[8]
-
Consider co-treatment with a glycolysis inhibitor , such as dichloroacetate, which has been shown to counteract the pro-tumorigenic effects of this compound in some models.[8]
Issue 3: Altered Phosphorylation at Non-Canonical Sites or Off-Target Signaling
While this compound is a selective c-Met inhibitor, unexpected signaling events can occur.
Potential Cause 1: Increased Phosphorylation at Tyr1349
In some melanoma cell lines, this compound has been shown to increase the phosphorylation of c-Met at Tyr1349, a site not typically associated with HGF-stimulated activation.[8]
Troubleshooting:
-
Use phospho-specific antibodies to probe for phosphorylation at multiple c-Met tyrosine residues (e.g., Tyr1234/1235 and Tyr1349) to get a complete picture of the inhibitor's effect.
Potential Cause 2: Off-Target Effects on Other Signaling Pathways
At higher concentrations, or in specific cellular contexts, this compound may have off-target effects. For instance, it has been shown to negatively influence CXCR4 signaling, leading to reduced migration towards an SDF-1 gradient.[9]
Troubleshooting:
-
Perform a phosphokinase array to screen for unexpected changes in the phosphorylation of a wide range of kinases.
-
Investigate related pathways if you observe unexpected phenotypic changes. For example, if migration is unexpectedly altered, assess the CXCR4/SDF-1 axis.[9]
Data and Protocols
Inhibitory Concentrations of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| Cell-free assay | c-Met | 10 nM | [3][4][5] |
| Cell viability | c-Met-expressing NSCLC cells | 0.8-4.4 µM | [3][4] |
| HGF-induced cell growth | H69 and H345 cells | 3.4 µM and 6.5 µM | [3][4] |
| Growth inhibition | TPR-MET-transformed BaF3 cells | < 3 µM | [3][4] |
Experimental Protocols
Western Blot for Phospho-Protein Analysis
-
Culture cells to desired confluency.
-
Pre-starve cells in serum-free or low-serum media (e.g., 0.5% FBS) for 24 hours.[10]
-
Treat cells with various concentrations of this compound or DMSO control for the desired duration (e.g., 16 hours).[6][9]
-
If investigating HGF-dependent phosphorylation, stimulate cells with recombinant human HGF (e.g., 20 ng/mL) for a short period (e.g., 10 minutes) before lysis.[10]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235), total c-Met, phospho-AKT, total AKT, etc., overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound or DMSO control for the desired time.
-
Harvest and wash cells with PBS.
-
Fix cells in cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Wash cells to remove ethanol and resuspend in a staining solution containing propidium iodide and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[3]
Visualizing Signaling and Experimental Logic
References
- 1. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a c-Met-specific, ATP-competitive small-molecule inhibitor this compound on human ovarian carcinoma cell growth, motility, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Met kinase inhibitor this compound exhibits a selective inhibition pattern toward different receptor mutated variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor this compound increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing SU11274 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the c-Met inhibitor, SU11274, in in vivo experiments. The following information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1] In cell-free assays, it has an IC50 of 10 nM for c-Met and exhibits high selectivity, with over 500-fold greater specificity for c-Met compared to other tyrosine kinases like FGFR-1, c-src, PDGFRβ, and EGFR.[1] By inhibiting c-Met phosphorylation, this compound blocks downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, motility, and invasion.[2][3] This inhibition can lead to G1 cell cycle arrest and caspase-dependent apoptosis.[1]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: Published literature shows a range of effective doses depending on the administration route and tumor model. For intraperitoneal (IP) injection , a dose of 0.5 mg/kg daily has been shown to significantly inhibit primary tumor growth and reduce liver colonization in a human melanoma xenograft model (HT168-M1 cells in SCID mice).[4] For intratumoral (IT) injections , a daily dose of 100 µg per xenograft has been used effectively in non-small cell lung cancer models (H1975-luc and A549 cells).[5][6] It is critical to perform a dose-response study to determine the optimal dose for your specific model.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility, requiring a specific vehicle for in vivo use. The preparation method depends on the route of administration. Detailed, step-by-step protocols for preparing injectable and oral solutions are provided in the "Experimental Protocols" section of this guide.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]
Q4: Are there any known pharmacokinetic parameters for this compound in mice?
A4: As of the latest literature review, specific pharmacokinetic parameters for this compound in mice (such as Cmax, plasma half-life, and AUC) have not been widely published. The lack of this data makes it challenging to directly correlate plasma exposure with efficacy. Researchers may need to rely on pharmacodynamic readouts (e.g., c-Met phosphorylation in tumor tissue) to optimize dosing schedules. One study noted that other early c-Met inhibitors were not viable clinical agents due to poor pharmaceutical properties and oral bioavailability, a factor that may also apply to this compound.[7]
Troubleshooting Guide
Issue 1: I am not observing significant anti-tumor efficacy with this compound.
-
Possible Cause 1: Suboptimal Dosage or Schedule.
-
Solution: The effective dose can be highly model-dependent. If you are not seeing an effect, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model. You can also evaluate different dosing schedules (e.g., daily vs. twice weekly).[6]
-
-
Possible Cause 2: Poor Drug Formulation or Stability.
-
Solution: this compound is poorly soluble in water. Ensure you are using a validated formulation protocol, such as those provided below. Prepare the formulation fresh before each use, as the solution, particularly when diluted in aqueous buffers, may not be stable over time.[1] Confirm that your DMSO is anhydrous.[1]
-
-
Possible Cause 3: Low or Absent c-Met Expression/Activation.
-
Solution: this compound is a specific c-Met inhibitor. Confirm that your tumor model (cell line or patient-derived xenograft) expresses high levels of activated (phosphorylated) c-Met. You can assess this via Western blot, IHC, or ELISA before starting your in vivo experiment. Efficacy has been shown to directly correlate with the level of activated c-Met.[4]
-
Issue 2: I am observing an unexpected increase in tumor growth after this compound administration.
-
Possible Cause: Context-Dependent or Off-Target Effects.
-
Solution: This is a critical and documented phenomenon. One study reported that while intraperitoneal (IP) administration of this compound inhibited liver metastasis in an orthotopic model, the same IP route supported tumor growth of subcutaneously xenografted melanoma cells.[8] In contrast, direct intratumoral injection in the same subcutaneous model showed high efficacy.[8] This suggests a profound context-dependent effect based on the administration route and tumor microenvironment.
-
Troubleshooting Steps:
-
Change the Administration Route: If you are using systemic (e.g., IP) administration for a subcutaneous tumor model and observing enhanced growth, consider switching to intratumoral (IT) injection to increase local concentration and potentially avoid systemic off-target effects.[8]
-
Analyze Tumor Biology: The pro-tumorigenic effect was linked to an altered bioenergetic state (increased glycolysis) and an enrichment for melanoma-initiating cells.[8] Consider analyzing markers of cancer stem cells or metabolic pathways in your treated tumors.
-
-
Issue 3: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy).
-
Possible Cause: Dose is too high.
-
Solution: While a formal maximum tolerated dose (MTD) for this compound is not widely published, any signs of toxicity warrant an immediate dose reduction. Reduce the dose by 25-50% and monitor the animals closely. It is highly recommended to conduct an MTD study before initiating large-scale efficacy experiments. In an MTD study, cohorts of mice are given escalating doses of the compound, and monitored for signs of toxicity (e.g., >15-20% body weight loss, changes in posture, activity, or grooming) to determine the highest dose that does not cause unacceptable side effects.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Tumor Model | Mouse Strain | Administration Route | Dosage & Schedule | Observed Efficacy | Citation |
| HT168-M1 Human Melanoma (Orthotopic) | SCID Mice | Intraperitoneal (IP) | 0.5 mg/kg, Daily for 3 weeks | 49.6% inhibition of primary tumor growth; 66.8% reduction in liver colonies. | |
| H1975-luc NSCLC (Subcutaneous) | Nude Mice | Intratumoral (IT) | 100 µ g/xenograft , Daily for 6 days | 9-fold reduction in xenograft growth compared to control. | [5] |
| A549 NSCLC (Subcutaneous) | N/A | Intratumoral (IT) | 100 µ g/xenograft , Daily or Twice Weekly | Significant tumor volume reduction observed with both schedules. | [6] |
| RU-P Melanoma (Subcutaneous) | N/A | Intratumoral (IT) | N/A | 7-fold reduction in tumor volume compared to control. | [8] |
| LoVo Colorectal Carcinoma (Subcutaneous) | Nude Mice | N/A | N/A | "Apparently restrained the growth of the xenograft tumor". | [2] |
| HT168-M1 Human Melanoma (Subcutaneous) | SCID Mice | N/A | N/A | "Significantly decreased primary tumor growth". |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is adapted from commercially available formulation guidelines.[1]
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 92 mg/mL). Ensure the powder is fully dissolved.
-
Prepare Vehicle Components: Assemble the following sterile components: PEG300, Tween 80, and sterile water for injection (ddH₂O).
-
Formulation Steps (for a 1 mL final solution):
-
To 400 µL of PEG300, add 50 µL of your concentrated this compound DMSO stock. Mix until the solution is clear.
-
To this mixture, add 50 µL of Tween 80. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final vehicle composition will be: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O .
-
-
Administration: The solution should be used immediately after preparation for optimal results. Dose the animals based on their body weight (mg/kg).
Protocol 2: Preparation of this compound for Oral Gavage
This protocol is adapted from commercially available formulation guidelines.[1]
-
Prepare Vehicle: Prepare a sterile solution of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5% or 1% w/v).
-
Formulation Steps (for a 5 mg/mL suspension):
-
Weigh 5 mg of this compound powder.
-
Add the powder to 1 mL of the prepared CMC-Na solution.
-
Mix thoroughly (e.g., by vortexing or sonicating) until a homogenous suspension is achieved.
-
-
Administration: Administer the suspension to mice using an appropriate-gauge oral gavage needle. Ensure the suspension is well-mixed immediately before drawing each dose.
Protocol 3: General Workflow for an In Vivo Efficacy Study
-
Cell Culture: Culture the selected cancer cell line under optimal conditions. Ensure cells are healthy and in the logarithmic growth phase before harvesting.
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound treatment group).
-
Treatment: Prepare and administer this compound or vehicle control according to the chosen route (IP, IT, or Oral) and schedule.
-
Data Collection: Monitor animal health and body weight regularly (e.g., 2-3 times per week). Measure tumor volume with calipers at regular intervals.
-
Endpoint: Conclude the experiment when tumors in the control group reach the maximum size allowed by institutional guidelines. Collect tumors and other tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for p-Met, IHC for proliferation markers).
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for conducting in vivo efficacy studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tyrosine kinase inhibitor this compound increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
SU11274 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SU11274, a selective c-Met inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. When stored properly in a tightly sealed vial, the compound is stable for at least four years. For shorter periods, some suppliers indicate that storage at 2-8°C is also acceptable. Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is highly soluble in DMSO, with concentrations of up to 92 mg/mL having been reported. To ensure the longevity of the stock solution, it is recommended to aliquot it into single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Stock solutions in DMSO are generally stable for at least one month when stored at -20°C and for up to one year at -80°C. It is advisable to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce the solubility of this compound.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day. The compound is sparingly soluble in aqueous buffers, and its stability in these conditions is limited. For experiments requiring an aqueous solution, it is best to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice just before use.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. To mitigate this, you can try the following:
-
Lower the final concentration: The concentration of this compound in the final aqueous solution may be exceeding its solubility limit.
-
Increase the percentage of organic solvent: If your experimental system allows, a small percentage of DMSO (typically less than 0.5%) in the final solution can help maintain solubility.
-
Use a co-solvent: For in vivo studies, formulations often include co-solvents like PEG300 and Tween 80 to improve solubility.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.
-
Prepare fresh dilutions: Always prepare aqueous dilutions of this compound immediately before use.
Data Presentation: Stability and Solubility
The following tables summarize the stability and solubility data for this compound based on information from various suppliers.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years |
| Solution in DMSO | -20°C | ≥ 1 month |
| Solution in DMSO | -80°C | ≥ 1 year |
| Aqueous Solution | 4°C | Not recommended for > 24 hours |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | ≥ 83 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Ethanol | ~2 mg/mL |
| Water | Insoluble |
| Acetone | ~7 mg/mL |
| DMF:PBS (pH 7.2) (1:4) | ~0.20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 568.1 g/mol ), weigh out 5.68 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. In this example, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into sterile, single-use amber vials to protect from light.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Forced Degradation Study of this compound
Disclaimer: The following is a general protocol for conducting a forced degradation study and has not been specifically validated for this compound. The conditions should be optimized to achieve a target degradation of 5-20%. A stability-indicating analytical method, such as HPLC with UV and/or MS detection, is required to analyze the samples.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers for HPLC mobile phase
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to dry heat in a calibrated oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in methanol) to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Mandatory Visualizations
c-Met Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, leading to cell proliferation, survival, and migration. This compound acts as an inhibitor of the c-Met kinase domain, thereby blocking these downstream effects.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound for Cell-Based Assays
This workflow outlines the key steps and decision points for preparing this compound solutions for use in cell culture experiments.
Caption: Workflow for preparing this compound solutions for cell-based experiments.
Avoiding SU11274 precipitation in culture media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the c-Met inhibitor, SU11274. The primary focus is to address and prevent the common issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound precipitation is most often caused by its low solubility in aqueous solutions like cell culture media.[1] The compound is typically dissolved in an organic solvent, like DMSO, to create a high-concentration stock solution.[1][2] When this stock is diluted into the aqueous medium, the concentration of the organic solvent drops dramatically, and the this compound may exceed its solubility limit, causing it to fall out of solution.[3] The key factor is the compound's limited solubility in the final aqueous environment, not its high solubility in the initial DMSO stock.[3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous DMSO.[1][4] this compound is highly soluble in DMSO.[2][4] Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] These aliquots should be stored at -20°C or -80°C for long-term stability.[1][6]
Q3: What is the maximum recommended final concentration of DMSO for my cell culture?
A3: To avoid cellular toxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%.[6] For sensitive cell lines, a concentration of 0.1% or lower is often recommended.[7] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.[8]
Q4: How can I determine the optimal working concentration of this compound for my experiment?
A4: The optimal working concentration is the lowest concentration that produces the desired biological effect with minimal toxicity. This is best determined by performing a dose-response experiment.[5] You can test a range of concentrations (e.g., 0.1 µM to 10 µM) to find the IC50 value for your specific cell line and assay.[4] Published studies show that this compound inhibits cell viability in various cell lines with IC50 values typically in the low micromolar range (e.g., 0.8-6.5 μM).[4][9]
Q5: My inhibitor still precipitates even at low concentrations. What else can I try?
A5: If precipitation persists, review your dilution technique. A rapid change in solvent environment can cause precipitation.[6] Employ a stepwise or serial dilution method rather than adding the concentrated stock directly to your final volume of media.[6] You can also try pre-warming the culture medium to 37°C before slowly adding the inhibitor stock solution while gently mixing. For particularly difficult cases, using a co-solvent might be an option, but this requires careful validation to ensure it does not affect the experimental outcome.[6]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic workflow to diagnose and resolve issues with this compound precipitation during experimental setup.
Problem: A visible precipitate, cloudiness, or crystalline structures appear in the culture medium after the addition of this compound.
Troubleshooting Workflow:
Key Data and Protocols
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Source(s) |
|---|---|---|
| DMSO | 11 - 92 mg/mL | [1][2][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | ~0.25 - 2 mg/mL | [1][2] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble / Insoluble |[1][2] |
Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO for maximum solubility.[4]
Table 2: Reported IC₅₀ Values for this compound in Cell-Based Assays
| Cell Line | Assay Type | IC₅₀ Value | Source(s) |
|---|---|---|---|
| A549 | HGF-induced growth | 0.01 µM | [4] |
| MDCK | Met-mediated scattering | 0.152 µM | [4] |
| BaF3 (TPR-Met) | Proliferation | 0.53 µM | [4] |
| NSCLC Cells | Cell Viability | 0.8 - 4.4 µM | [4] |
| H345 | HGF-induced growth | 6.5 µM | [4] |
| Melanoma Cells | Proliferation | 4 - 5 µM |[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound powder (MW: 568.09 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To make a 10 mM stock solution, you will need 5.68 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can assist dissolution if needed.[10] d. Visually confirm that no particulates are present. e. Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. f. Store aliquots at -20°C or -80°C.[6]
Protocol 2: Recommended Dilution Method for Cell-Based Assays
This protocol describes a stepwise dilution to prepare a 1 µM working concentration from a 10 mM stock, minimizing precipitation.
-
Prepare an Intermediate Dilution: a. Aseptically add 2 µL of the 10 mM this compound stock solution to 198 µL of sterile culture medium in a microcentrifuge tube. b. Mix gently by pipetting up and down. This creates a 100 µM intermediate solution.
-
Prepare the Final Working Solution: a. Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed culture medium. For example, add 100 µL of the 100 µM solution to 9.9 mL of medium to achieve a final concentration of 1 µM. b. Mix the final solution gently by swirling or inverting the container.
-
Administer to Cells: a. Visually inspect the medium for any signs of precipitation before adding it to your cells. b. Replace the existing medium on your cells with the medium containing the final this compound concentration.
Technical Visualizations
This compound Mechanism of Action
The diagram below illustrates the signaling pathway inhibited by this compound. The compound acts as an ATP-competitive inhibitor at the c-Met receptor, blocking downstream signaling cascades like PI3K/Akt and MAPK/ERK that are crucial for cell growth and survival.[4][11][12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tyrosine kinase inhibitor this compound increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SU11274-induced artifacts in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SU11274, a selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase.[1][2] Its primary mechanism of action is to competitively bind to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and downstream signaling.[2] This leads to the downregulation of pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell growth, proliferation, survival, and motility.[1][3]
Q2: What are the common biological effects of this compound in cellular assays?
This compound has been shown to induce a range of biological effects in c-Met-dependent cancer cell lines, including:
-
Inhibition of cell proliferation: this compound can arrest cell growth and reduce cell viability.[2][4][5]
-
Induction of apoptosis: It can trigger programmed cell death.[1][4]
-
Cell cycle arrest: this compound can cause cells to accumulate in the G1 phase of the cell cycle.[1][5]
-
Inhibition of cell migration and invasion: It can reduce the motility and invasive potential of cancer cells.[4][6]
Q3: In which types of cancer cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that exhibit overexpression or constitutive activation of the c-Met receptor.[4][5] This is often observed in various cancers, including non-small cell lung cancer, colorectal carcinoma, ovarian carcinoma, and rhabdomyosarcoma.[1][2][5][7]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I resolve it?
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions such as cell culture media.[8] "Solvent shock," where the compound rapidly precipitates upon dilution of the DMSO stock into the aqueous medium, is a common issue.[8]
-
High Final Concentration: The intended final concentration of this compound in the media may be above its solubility limit.
-
Media Components and pH: Interactions with salts, proteins, or the pH of the culture medium can affect the solubility of the compound.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: High Cell Death or Unexpected Cytotoxicity
Question: I am observing a higher-than-expected level of cell death in my assay, even in cell lines that are not supposed to be sensitive to c-Met inhibition. What could be the cause?
Possible Causes and Solutions:
-
Non-specific Cytotoxicity: At high concentrations, this compound may exhibit off-target effects or general cytotoxicity that is not mediated by c-Met inhibition.
-
DMSO Toxicity: The final concentration of DMSO in the culture medium might be too high, leading to solvent-induced cell death.
-
Cell Line Sensitivity: The specific cell line being used might be particularly sensitive to the compound or the solvent for reasons unrelated to c-Met.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 3: Inconsistent or Lack of Expected Biological Effect
Question: I am not observing the expected inhibition of cell proliferation or downstream signaling after treating my c-Met-positive cells with this compound. What could be the problem?
Possible Causes and Solutions:
-
Compound Inactivity: The this compound may have degraded due to improper storage or handling.
-
Sub-optimal Concentration: The concentration of this compound being used may be too low to effectively inhibit c-Met in the specific cell line and assay conditions.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to c-Met inhibition. Some c-Met mutations can confer resistance to this compound.[10][11]
-
Assay Conditions: The duration of treatment or the specific assay being used may not be optimal for observing the effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of biological effect.
Data Presentation
Table 1: IC50 Values of this compound in Various Assays and Cell Lines
| Assay Type | Cell Line/Target | IC50 Value (µM) | Reference |
| Cell-free kinase assay | c-Met | 0.01 | [1] |
| Cell Viability | NSCLC cells | 0.8 - 4.4 | [1][3] |
| HGF-induced cell growth | H69 and H345 cells | 3.4 and 6.5 | [3][10] |
| Proliferation | TPR-MET-transformed BaF3 cells | < 3 | [3][10] |
| HGF-dependent proliferation | - | 1 - 1.5 | [3][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound powder in DMSO. For example, to make 1 ml of a 10 mM stock solution, dissolve 5.68 mg of this compound (MW: 568.09 g/mol ) in 1 ml of DMSO.
-
Vortex briefly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Western Blotting for c-Met Phosphorylation
-
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time. If studying HGF-induced phosphorylation, serum-starve the cells before treatment and then stimulate with HGF.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Met and a loading control to normalize the results.
-
Signaling Pathway Diagram
Caption: this compound inhibits c-Met signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a c-Met-specific, ATP-competitive small-molecule inhibitor this compound on human ovarian carcinoma cell growth, motility, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Met kinase inhibitor this compound exhibits a selective inhibition pattern toward different receptor mutated variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SU11274 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the c-MET inhibitor, SU11274, in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase[1]. It functions by binding to the ATP-binding site of the MET kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and survival in MET-dependent cancer cells[2][3].
Q2: What are the expected results on a Western blot after treating cells with this compound?
Upon successful treatment with this compound, you should observe a significant decrease in the phosphorylation of the MET receptor at key tyrosine residues (e.g., Y1234/Y1235). Consequently, the phosphorylation of downstream signaling proteins such as AKT and ERK1/2 should also be reduced[4]. Importantly, the total protein levels of MET, AKT, and ERK1/2 are not expected to change significantly with short-term this compound treatment[4].
Q3: At what concentration should I use this compound in my cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, a common concentration range used in published studies is between 1 µM and 10 µM[5][6]. The IC50 for this compound in cell-free assays is approximately 10-20 nM[1][7], while in cell-based assays, it typically falls within the range of 0.8 µM to 6.5 µM[7][8]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[5]. It is advisable to prepare small aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in p-MET levels after this compound treatment | Inactive this compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from a reliable source. |
| Suboptimal inhibitor concentration: The concentration of this compound used may be too low to effectively inhibit MET phosphorylation in your specific cell line. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) to determine the optimal inhibitory concentration. | |
| Short treatment duration: The incubation time with this compound may not be sufficient to observe a significant decrease in p-MET levels. | Increase the incubation time with this compound. A typical treatment duration is 24 hours[4]. | |
| MET mutation: The cell line may harbor a mutation in the MET gene that confers resistance to this compound[9]. | Sequence the MET gene in your cell line to check for known resistance mutations. Consider using an alternative MET inhibitor. | |
| Decreased total MET levels | Prolonged this compound treatment: Long-term exposure to this compound may lead to the downregulation of total MET protein. | Reduce the treatment duration. For assessing direct inhibitory effects on phosphorylation, shorter incubation times (e.g., 1-6 hours) may be sufficient. |
| Inconsistent phosphorylation of downstream targets (p-AKT, p-ERK) | Off-target effects: At higher concentrations, this compound may have off-target effects on other kinases, leading to unexpected changes in downstream signaling. | Use the lowest effective concentration of this compound as determined by your dose-response experiment. Confirm the specificity of the effect by using another MET inhibitor or siRNA against MET. |
| Crosstalk with other signaling pathways: Other activated signaling pathways in your cells might be compensating for the inhibition of MET signaling. | Serum-starve the cells before and during this compound treatment to reduce the activation of other growth factor receptors. | |
| High background on the Western blot | Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high. | Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background. |
| Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). | |
| Inadequate washing: Insufficient washing can lead to the retention of non-specifically bound antibodies. | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| No bands or very weak signal for all proteins | Inefficient protein transfer: Proteins may not have transferred efficiently from the gel to the membrane. | Confirm successful protein transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target proteins. |
| Inactive antibodies: The primary or secondary antibodies may have lost activity due to improper storage. | Use fresh, properly stored antibodies. | |
| Problem with ECL substrate: The chemiluminescent substrate may be expired or improperly prepared. | Use fresh, properly prepared ECL substrate. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treating cells with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
Western Blotting
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: MET signaling pathway and the inhibitory action of this compound.
Caption: Standard workflow for a Western blot experiment with this compound.
Caption: A decision tree for troubleshooting this compound Western blot results.
References
- 1. stemcell.com [stemcell.com]
- 2. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Met kinase inhibitor this compound exhibits a selective inhibition pattern toward different receptor mutated variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming SU11274 Resistance in NSCLC Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met inhibitor SU11274 in non-small cell lung cancer (NSCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] It functions by competing with ATP for the binding site in the kinase domain of the c-Met receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion. This compound has been shown to have over 50-fold selectivity for c-Met compared to other tyrosine kinases like VEGFR, PDGFR, and EGFR.
Q2: My NSCLC cell line is showing unexpected resistance to this compound. What are the possible mechanisms?
Resistance to this compound in NSCLC cell lines can be broadly categorized into two types:
-
On-target resistance: This typically involves genetic alterations in the MET gene itself. The most common on-target resistance mechanism is the acquisition of secondary mutations in the c-Met kinase domain, which can interfere with the binding of this compound.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-Met signaling. This is often referred to as "bypass track activation." Common bypass pathways include:
-
Activation of other receptor tyrosine kinases (RTKs): Overexpression or activating mutations in EGFR, HER2, or FGFR can provide alternative signals for cell survival and proliferation.
-
Activation of downstream signaling nodes: Mutations in downstream components like KRAS, BRAF, or alterations in the PI3K/Akt/mTOR and Wnt/β-catenin pathways can render the cells independent of upstream c-Met signaling.[2][3]
-
Q3: How can I overcome this compound resistance in my NSCLC cell line experiments?
Several strategies can be employed to overcome this compound resistance in vitro:
-
Combination Therapy: Combining this compound with inhibitors of the identified bypass pathways is a common and often effective strategy.
-
With EGFR inhibitors (e.g., erlotinib, gefitinib, afatinib): If resistance is mediated by EGFR activation, co-treatment with an EGFR inhibitor can restore sensitivity. Synergistic effects have been observed with this combination in some NSCLC cell lines.[1][2][3]
-
With Topoisomerase I inhibitors (e.g., SN-38): For some SCLC and NSCLC cell lines, combining this compound with a topoisomerase I inhibitor like SN-38 (the active metabolite of irinotecan) has shown synergistic effects in decreasing cell viability.
-
-
Switching Inhibitor Type: If resistance is due to a specific secondary mutation in the c-Met kinase domain, switching to a different class of c-Met inhibitor that binds in a different manner may be effective.
Troubleshooting Guides
Problem 1: this compound is not inhibiting c-Met phosphorylation in my Western blot.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Verify the calculated concentration and perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. |
| Degraded this compound | Prepare a fresh stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Low c-Met expression in the cell line | Confirm c-Met expression levels in your cell line using a validated positive control cell line. |
| Sub-optimal Western blot protocol | Ensure complete cell lysis, proper protein transfer, and use of appropriate primary and secondary antibodies at their recommended dilutions. Include a positive control (e.g., a cell line with known high c-Met expression) and a negative control (e.g., untreated cells). |
Problem 2: I am not observing a synergistic effect when combining this compound with another inhibitor.
| Possible Cause | Troubleshooting Step |
| Inappropriate drug ratio | Perform a matrix of dose-response experiments with varying concentrations of both drugs to identify the optimal synergistic ratio. |
| Incorrect timing of drug addition | The sequence of drug addition can be critical. Experiment with simultaneous addition versus sequential addition of the drugs. |
| Cell line-specific resistance mechanisms | The bypass pathway you are targeting may not be the primary driver of resistance in your specific cell line. Use techniques like phospho-RTK arrays or RNA sequencing to identify the dominant resistance mechanism. |
| Antagonistic drug interaction | In rare cases, the combination of two drugs can have an antagonistic effect. Analyze your data using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Data Presentation
Table 1: IC50 Values of this compound in Various NSCLC Cell Lines
| Cell Line | This compound IC50 (µM) | Reference |
| H69 | 3.4 | |
| H345 | 6.5 | |
| H2170 (Parental) | ~2.5-5 | [4][5] |
| H2170 (this compound-Resistant) | >17 (4-5 fold increase) | [4][5] |
| H1975 | Additive effect with erlotinib | [2] |
Table 2: Synergistic Effects of Combination Therapies
| Cell Line | Combination | Effect | Quantitative Data | Reference |
| H2170 | This compound (2 µM) + Tyrphostin AG1478 (0.5 µM) | Synergistic | 65% growth inhibition (vs. 25% and 21% alone) | [1][6] |
| H358 | This compound + Gefitinib | Synergistic | Increased apoptosis | [2][3] |
| H1975 | This compound + Afatinib | Synergistic | Combination Index (CI) < 1 | [2] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant NSCLC Cell Lines
This protocol describes a stepwise method for generating this compound-resistant NSCLC cell lines.
-
Determine the initial this compound concentration:
-
Perform a dose-response curve using an MTT or similar cell viability assay to determine the IC50 of this compound in the parental cell line.
-
Start the resistance induction with a concentration of this compound equal to the IC20-IC30.
-
-
Continuous Exposure:
-
Culture the parental cells in their standard growth medium containing the starting concentration of this compound.
-
Initially, a significant number of cells will die. Monitor the cells closely and change the medium with fresh this compound every 3-4 days.
-
-
Dose Escalation:
-
Once the cells recover and resume proliferation at the current this compound concentration, passage them and increase the drug concentration by 1.5 to 2-fold.
-
Repeat this process of recovery and dose escalation. This process can take several months.
-
-
Confirmation of Resistance:
-
Periodically, perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 (typically >3-fold) indicates the development of resistance.
-
The resistant phenotype should be stable after culturing the cells in a drug-free medium for several passages.
-
Protocol 2: Western Blot for c-Met Signaling Pathway
-
Sample Preparation:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Visualizations
Caption: this compound inhibits HGF-mediated c-Met signaling pathways.
Caption: On-target and off-target mechanisms of this compound resistance.
Caption: Workflow for studying and overcoming this compound resistance.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Synergistic Effect of Afatinib with this compound in Non-Small Cell Lung Cancer Cells Resistant to Gefitinib or Erlotinib | PLOS One [journals.plos.org]
- 3. Synergistic Effect of Afatinib with this compound in Non-Small Cell Lung Cancer Cells Resistant to Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
SU11274: A Comparative Guide to its Selectivity Against Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosine kinase inhibitor SU11274, focusing on its selectivity profile against other tyrosine kinases. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Data Presentation: this compound Inhibitory Activity
This compound is a potent inhibitor of the c-Met receptor tyrosine kinase with an IC50 value of 10 nM in cell-free assays.[1] Its selectivity has been evaluated against a panel of other tyrosine kinases, demonstrating a favorable profile for its primary target. The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound against various kinases.
| Kinase | IC50 (µM) |
| c-Met | 0.01 |
| Flk1 (VEGFR2) | 1.25 |
| FGFR1 | 8.5 |
| PDGFRβ | >20 |
| RON | 4.0 |
| CDK2 | >10 |
| EGFR | >100 |
Data sourced from AdooQ Bioscience.[2]
Qualitative assessments have further established the selectivity of this compound, indicating it is over 50-fold more selective for c-Met than for Flk (VEGFR2) and more than 500-fold more selective for c-Met compared to FGFR-1, c-src, PDGFbR, and EGFR.[1]
Experimental Protocols
The determination of this compound's inhibitory activity is crucial for understanding its potency and selectivity. Below is a detailed methodology for a key experiment used to ascertain the IC50 values.
In Vitro c-Met Kinase Assay (ELISA-based)
This biochemical assay is designed to measure the inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain fused to Glutathione S-transferase (GST)
-
Poly(Glu:Tyr) (4:1) substrate
-
Microtiter plates
-
This compound (various concentrations)
-
ATP (Adenosine triphosphate)
-
MnCl2 (Manganese chloride)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
NaCl (Sodium chloride)
-
BSA (Bovine serum albumin)
-
Na3VO4 (Sodium orthovanadate)
-
Horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibodies
-
Wash buffers
-
Substrate for HRP and stop solution
Procedure:
-
Plate Coating: Microtiter plates are coated with the poly(Glu:Tyr) (4:1) substrate and incubated to allow for binding. The plates are then washed to remove any unbound substrate.
-
Kinase Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM HEPES (pH 7.5), 25 mM NaCl, 10 mM MnCl2, 0.01% BSA, and 0.1 mM Sodium orthovanadate.
-
Inhibitor Addition: this compound is serially diluted to various concentrations and added to the designated wells of the microtiter plate.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the GST-c-Met fusion protein and 5 µM ATP to each well. The reaction is allowed to proceed for 5 minutes at room temperature.
-
Reaction Termination and Washing: The kinase reaction is stopped, and the plates are washed to remove ATP, the inhibitor, and the enzyme.
-
Detection of Phosphorylation: HRP-conjugated anti-phosphotyrosine antibodies are added to the wells and incubated to allow binding to the phosphorylated substrate.
-
Signal Generation and Measurement: After another washing step, a substrate for HRP is added to generate a colorimetric signal. The reaction is stopped, and the absorbance is measured using a plate reader.
-
IC50 Determination: The extent of substrate phosphorylation is inversely proportional to the inhibitory activity of this compound. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[1]
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental evaluation.
Caption: Logical diagram of this compound's kinase selectivity.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
References
A Comparative Guide to c-Met Kinase Inhibitors: SU11274 vs. Crizotinib
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a critical target. Dysregulation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers. This guide provides a detailed comparison of two prominent small-molecule c-Met inhibitors, SU11274 and Crizotinib, offering researchers, scientists, and drug development professionals a comprehensive overview of their inhibitory profiles, mechanisms of action, and the experimental frameworks used for their evaluation.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and Crizotinib, focusing on their half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) against c-Met. These values are crucial for understanding the potency and selectivity of each compound.
| Parameter | This compound | Crizotinib | References |
| c-Met IC50 (Cell-Free) | 10 nM, 12 nM | 8 nM | [1][2][3][4][5] |
| c-Met IC50 (Cell-Based) | 0.8 - 6.5 µM (various cell lines) | 11 nM (NCI-H441), 5-20 nM (various cell lines) | [1][2][6][4][5][7] |
| c-Met Ki | Not widely reported | < 0.025 nM (for ROS1, also a target) | [3][7] |
| Other Key Kinase Targets | Highly selective for c-Met | ALK (IC50: 20-24 nM), ROS1 | [2][3][3][7][8][9][10] |
Mechanism of Action and Cellular Effects
Both this compound and Crizotinib are ATP-competitive inhibitors that bind to the kinase domain of the c-Met receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
This compound is recognized for its high selectivity for the c-Met receptor.[2][3] Inhibition of c-Met by this compound leads to the suppression of key downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[6] This blockade results in various cellular outcomes such as the induction of G1 cell cycle arrest, apoptosis, and a reduction in cell migration and invasion.[1][6][11]
Crizotinib , while a potent c-Met inhibitor, is clinically approved as a multi-targeted kinase inhibitor, most notably for anaplastic lymphoma kinase (ALK) and ROS1.[8][9][10] Its mechanism of action in c-Met-driven cancers is similar to this compound, involving the inhibition of c-Met phosphorylation and downstream signaling.[9][12] This leads to the suppression of tumor cell growth, proliferation, and angiogenesis.[12][13]
Signaling Pathway Overview
The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular events crucial for cell growth, survival, and motility. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound and Crizotinib.
Caption: The c-Met signaling pathway and points of inhibition.
Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize c-Met inhibitors.
c-Met Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Met kinase domain.
Methodology:
-
Reagents and Materials: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5), test compounds (this compound or Crizotinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A solution of the c-Met kinase and substrate is prepared in the assay buffer. b. Serial dilutions of the test compounds are added to the wells of a microplate. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cellular c-Met Phosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of the c-Met receptor within a cellular context.
Methodology:
-
Cell Culture: A c-Met expressing cell line (e.g., NCI-H441) is cultured to an appropriate confluency.
-
Treatment: Cells are serum-starved and then pre-treated with various concentrations of the test compound for a specific duration (e.g., 2 hours).
-
Stimulation: The cells are then stimulated with HGF to induce c-Met phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).
-
Detection: The levels of phosphorylated c-Met (p-c-Met) and total c-Met are quantified using a sandwich ELISA or Western blotting with specific antibodies.
-
Data Analysis: The ratio of p-c-Met to total c-Met is calculated for each treatment condition. The percentage of inhibition is determined relative to the HGF-stimulated control, and IC50 values are calculated.
Cell Viability/Proliferation Assay
This assay assesses the impact of the inhibitor on the growth and survival of cancer cells that are dependent on c-Met signaling.
Methodology:
-
Cell Seeding: Cancer cells with known c-Met activity are seeded into 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to the untreated control, and the IC50 value, representing the concentration at which 50% of cell growth is inhibited, is calculated.
Experimental Workflow
The following diagram outlines a logical workflow for the comparative evaluation of kinase inhibitors like this compound and Crizotinib.
Caption: A typical workflow for comparing kinase inhibitors.
Conclusion
Both this compound and Crizotinib are potent inhibitors of the c-Met receptor tyrosine kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in c-Met-dependent cancer cells. This compound is distinguished by its high selectivity for c-Met, making it a valuable tool for specifically interrogating the role of this pathway in cancer biology. Crizotinib, while also a potent c-Met inhibitor, has a broader kinase inhibition profile, which has been successfully leveraged for the treatment of ALK- and ROS1-positive cancers. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the genetic background of the cancer and the desired level of target selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging c-Met inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy Face-Off: SU11274 vs. PHA-665752
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase stands out as a pivotal player in tumor progression, invasion, and metastasis. Two prominent small molecule inhibitors, SU11274 and PHA-665752, have been instrumental in elucidating the therapeutic potential of targeting the c-Met signaling pathway. This guide provides a head-to-head comparison of their in vitro efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.
At a Glance: Key Performance Indicators
A direct comparison of the inhibitory activities of this compound and PHA-665752 reveals significant differences in their potency. PHA-665752 consistently demonstrates lower IC50 and Ki values, indicating a higher potency in inhibiting c-Met kinase activity.
| Parameter | This compound | PHA-665752 |
| c-Met Kinase Inhibition (Cell-Free) | IC50: 10 nM[1][2] | Ki: 4 nM; IC50: 9 nM[3] |
| HGF-Stimulated c-Met Autophosphorylation | IC50: 1-1.5 µM[1][2] | IC50: 25-50 nM[4] |
| Cell Proliferation (HGF-Dependent) | IC50: 1-1.5 µM[1][2] | IC50: 18-42 nM[4] |
| Cell Motility (HGF-Dependent) | IC50: 1-1.5 µM[1][2] | IC50: 40-50 nM[4] |
| Cell Viability (NSCLC cells) | IC50: 0.8-4.4 µM[1][2] | Not explicitly stated |
| Cell Growth (TPR-MET-transformed BaF3 cells) | IC50: <3 µM[1][2] | IC50: <60 nM[4] |
Delving into the Data: Cell Line Specific Efficacy
The anti-proliferative effects of both inhibitors have been evaluated across various cancer cell lines. The following table summarizes their IC50 values in specific cellular contexts.
| Cell Line | Inhibitor | IC50 (µM) | Assay Type |
| A549 | This compound | 0.01 | HGF-induced cell growth inhibition[1] |
| H69 | This compound | 3.4 | HGF-induced cell growth[1][2] |
| H345 | This compound | 6.5 | HGF-induced cell growth[1][2] |
| MDCK | This compound | 0.152 | Met-mediated cell scattering[1] |
Mechanism of Action and Downstream Effects
Both this compound and PHA-665752 are ATP-competitive inhibitors of the c-Met kinase.[3][5] Their binding to the active site of the c-Met kinase domain prevents ATP binding and subsequent autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades.
Key Downstream Effects:
-
This compound: Inhibits the phosphorylation of key regulators of the PI3K pathway, including AKT, FKHR, and GSK3β.[1][2] It also induces G1 cell cycle arrest and caspase-dependent apoptosis.[1][2]
-
PHA-665752: Potently inhibits the phosphorylation of multiple downstream mediators, including Gab-1, ERK, Akt, STAT3, PLC-γ, and FAK.[3][4] This compound also induces G1 cell cycle arrest and apoptosis.[4]
References
Validating SU11274 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SU11274, a small molecule inhibitor of the c-Met receptor tyrosine kinase, with other alternative inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Comparative Analysis of c-Met Inhibitors
This compound is a selective, ATP-competitive inhibitor of c-Met. Its efficacy is compared here with other known c-Met inhibitors, PHA-665752 and Crizotinib. The following table summarizes their biochemical potency and cellular activity. It is important to note that the presented IC50 values are compiled from different studies and experimental conditions may vary.
| Compound | Target(s) | Biochemical IC50 (c-Met) | Cellular IC50 (c-Met Phosphorylation) | Key Selectivity Notes |
| This compound | c-Met | ~10 nM | ~11-24 nM | Highly selective for c-Met over a panel of other kinases including EGFR, VEGFR2, and PDGFR. |
| PHA-665752 | c-Met | ~9 nM | Not specified in direct comparison | Highly selective for c-Met. |
| Crizotinib | ALK, ROS1, c-Met | ~8 nM | ~11-16 nM | Multi-kinase inhibitor, also potently inhibits ALK and ROS1. |
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within a cellular context is a critical step in drug discovery. Below are detailed protocols for two key experimental methods to assess this compound target engagement with c-Met.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture a c-Met expressing cell line (e.g., A549, GTL-16) to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant and determine the protein concentration.
-
-
Analysis by Western Blot:
-
Normalize the protein concentrations of all samples.
-
Analyze the presence of soluble c-Met in the supernatant by Western blotting using a c-Met specific antibody.
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble c-Met as a function of temperature. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
-
Western Blotting for c-Met Pathway Inhibition
This method assesses the functional consequence of this compound binding to c-Met by measuring the phosphorylation status of c-Met and its key downstream signaling proteins, AKT and ERK.
Protocol:
-
Cell Culture and Treatment:
-
Culture c-Met expressing cells to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with Hepatocyte Growth Factor (HGF) (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-c-Met (Tyr1234/1235)
-
Total c-Met
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the dose-dependent inhibition of c-Met, Akt, and ERK phosphorylation by this compound.
-
Visualizing Cellular Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated.
SU11274 Cross-Reactivity Profile: A Comparative Guide for Researchers
SU11274 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[1][2] Its utility as a research tool and potential therapeutic agent necessitates a thorough understanding of its kinase selectivity profile. This guide provides a comparative analysis of this compound's cross-reactivity with other c-Met inhibitors, supported by experimental data and detailed protocols to aid researchers in interpreting and replicating key findings.
Kinase Selectivity Profile of this compound and Alternatives
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring that observed biological responses are attributable to the inhibition of the intended target. While this compound is highly selective for c-Met, it does exhibit inhibitory activity against other kinases at higher concentrations. A comprehensive understanding of this profile is essential for designing and interpreting experiments.
Table 1: Comparative Kinase Inhibition Profile of c-Met Inhibitors
| Kinase | This compound IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Tivantinib (ARQ 197) Kᵢ (nM) | Capmatinib (INCB28060) IC₅₀ (nM) | Tepotinib IC₅₀ (nM) |
| c-Met | 10 [1] | 11[3] | 355[4] | 0.13 [5][6] | 1.7, 1.8 [7] |
| ALK | >1000 | 24 | - | >10000 | - |
| ROS1 | - | 49 | - | - | - |
| RON | - | - | >1000 | Inactive | - |
| AXL | - | - | - | - | >1000 |
| VEGFR2 | >5000 | - | - | >10000 | - |
| PDGFRβ | No effect | - | No inhibition | >10000 | - |
| EGFR | No effect | - | No inhibition | Inactive | - |
| FGFR-1 | >5000 | - | No inhibition | - | - |
| c-Src | >5000 | - | - | - | - |
| Flk-1 (VEGFR2) | >500 | - | - | - | - |
| Tie2 | No effect | - | - | - | - |
| GSK3α | - | - | Potent Inhibition | - | - |
| GSK3β | - | - | Less Potent Inhibition | - | - |
This compound demonstrates high selectivity for c-Met, with over 50-fold selectivity against Flk-1 and over 500-fold selectivity against other tyrosine kinases such as FGFR-1, c-src, and PDGFbR.[1] However, it is important to note that some studies have identified off-target activities. For instance, tivantinib, initially developed as a c-Met inhibitor, was later found to also inhibit GSK3α and GSK3β and disrupt microtubule polymerization.[8][9][10] Crizotinib is a potent inhibitor of both c-Met and ALK.[11] In contrast, Capmatinib and Tepotinib are reported to be highly selective for c-Met, having been screened against large panels of kinases with minimal off-target interactions.[5][7][12][13]
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. The two primary methods used to generate the data presented in this guide are in vitro kinase assays and cellular thermal shift assays (CETSA).
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol).
-
Reconstitute purified recombinant kinase and a suitable substrate (peptide or protein) in the kinase buffer.
-
Prepare a stock solution of ATP, ideally at a concentration close to the Kₘ value for the specific kinase.
-
Dissolve the test inhibitor (e.g., this compound) in 100% DMSO to create a high-concentration stock solution.
-
-
Assay Procedure:
-
Serially dilute the inhibitor stock solution in kinase buffer to create a range of test concentrations.
-
In a microplate, add the kinase and the inhibitor solution. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (often containing a radioactive isotope like ³²P-ATP or a modified ATP for non-radioactive detection methods).
-
Allow the reaction to proceed for a specific time, ensuring it remains within the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺).
-
-
Detection and Data Analysis:
-
Detect the amount of phosphorylated substrate. This can be achieved through various methods:
-
Radiometric Assay: Quantify the incorporation of ³²P into the substrate using scintillation counting.[14]
-
Luminescence-based Assay: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).[15]
-
Fluorescence-based Assay: Use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Subtract the background signal (from wells with no kinase).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[16][17]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test inhibitor (e.g., this compound) at various concentrations or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-3 hours) in a humidified incubator.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step (e.g., 3 minutes at 25°C).
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells to release the intracellular proteins. This can be achieved by freeze-thaw cycles or by using lysis buffers.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
AlphaScreen® or other proximity-based assays: For higher throughput screening.
-
-
Plot the amount of soluble target protein against the heating temperature to generate a melting curve.
-
The shift in the melting curve in the presence of the inhibitor indicates target engagement and stabilization. An isothermal dose-response curve can also be generated by heating all samples at a single, fixed temperature while varying the inhibitor concentration.[16]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in c-Met signaling and the experimental procedures used to study them can greatly enhance understanding.
Simplified c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, migration, and invasion. This compound and other c-Met inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing this initial phosphorylation event.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
In Vitro Kinase Assay Workflow
The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA) Workflow
This diagram illustrates the general workflow for a CETSA experiment to assess target engagement in cells.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a valuable tool for studying c-Met biology due to its high selectivity. However, a comprehensive understanding of its cross-reactivity profile is paramount for accurate data interpretation. This guide provides a comparative overview of this compound's selectivity alongside other c-Met inhibitors and details the key experimental protocols used to generate this data. By utilizing this information, researchers can make more informed decisions when selecting a c-Met inhibitor for their specific experimental needs and can better design and interpret their studies. For critical applications, it is always recommended to perform in-house selectivity profiling against a relevant panel of kinases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target based drug repurposing opportunities for tivantinib in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GSK3 alpha and beta are new functionally relevant targets of tivantinib in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro protein kinase assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Validating SU11274's On-Target Effects: A Comparative Guide to siRNA Knockdown of c-Met
For researchers, scientists, and drug development professionals, validating the specificity of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of using siRNA-mediated knockdown of the c-Met proto-oncogene with the small molecule inhibitor SU11274 to confirm its on-target effects. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes and workflows.
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a key driver of cell proliferation, survival, migration, and invasion.[1] Its aberrant activation is implicated in the progression of numerous cancers, making it an attractive therapeutic target.[1] this compound is a selective, ATP-competitive inhibitor of c-Met, demonstrating potent anti-cancer effects in various preclinical models.[2][3] To ensure that the observed cellular effects of this compound are indeed due to the inhibition of c-Met and not off-target activities, a common and robust validation strategy is to compare its effects with those of c-Met-specific small interfering RNA (siRNA). siRNA offers a highly specific method to silence gene expression at the mRNA level, providing a reliable benchmark for the on-target efficacy of a pharmacological inhibitor.[4][5]
This guide will delve into the experimental data comparing these two methodologies, provide detailed protocols for their implementation, and illustrate the key signaling pathways and experimental workflows.
Comparative Efficacy: this compound vs. c-Met siRNA
To objectively assess the on-target effects of this compound, its performance in cellular assays is compared against the effects of directly silencing c-Met expression using siRNA. The concordance of the results from these two independent methods provides strong evidence that the pharmacological activity of this compound is mediated through the inhibition of c-Met.
Inhibition of Cell Viability and Proliferation
Both this compound and c-Met siRNA have been shown to significantly reduce the viability and proliferation of cancer cells that are dependent on c-Met signaling.
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | Non-Small Cell Lung Cancer (NSCLC) | MTT Assay | IC50: 0.8-4.4 µM | [5] |
| c-Met siRNA | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability Assay | Up to 57.1% inhibition at 72 hours | [6] |
| This compound | Pancreatic Cancer (MIA-Paca2) | MTS Assay | ~80% proliferation suppression at 30 µM | [7] |
| This compound | Pancreatic Cancer (PK-45H) | MTS Assay | ~54% proliferation suppression at 30 µM | [7] |
| c-Met siRNA | Human Melanoma (HT168-M1) | Proliferation Assay | ~26% inhibition of proliferation | [8][9] |
Induction of Apoptosis
Inhibition of the c-Met survival signaling pathway by either this compound or c-Met siRNA can lead to the induction of programmed cell death, or apoptosis.
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | Lung Cancer (A549) | Flow Cytometry (Sub-G1) | ~35% of cells in sub-G1 phase after 72 hours | [10] |
| This compound | Lung Cancer (A549) | Apoptosis Analysis | ~50% of cells underwent apoptosis | [1] |
| c-Met siRNA | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Inhibition of p-Met and phospho-AKT, leading to viability inhibition | [6] |
| This compound | Human Melanoma (HT168-M1) | Annexin V Assay | Dose-dependent increase in early apoptotic cells | [8][11] |
Experimental Protocols
Reproducible and reliable data are contingent on meticulously executed experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
c-Met siRNA Transfection Protocol
This protocol outlines the general steps for transiently transfecting cells with c-Met siRNA to achieve target gene knockdown.
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute the c-Met siRNA duplex (e.g., 20-80 pmols) into 100 µL of serum-free medium. In a separate tube, dilute the transfection reagent (e.g., 2-8 µL) into 100 µL of serum-free medium.
-
Complex Formation: Add the diluted siRNA to the diluted transfection reagent, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Wash the cells once with serum-free medium. Add the siRNA-transfection reagent complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, add complete growth medium containing serum.
-
Analysis: Analyze gene knockdown and the resulting phenotype 24-72 hours post-transfection. It is recommended to use a non-targeting siRNA as a negative control.[12]
This compound Treatment Protocol
This protocol provides a general guideline for treating cultured cells with the c-Met inhibitor this compound.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Analysis: Following incubation, perform the desired downstream assays, such as cell viability, apoptosis, or protein expression analysis.[7][9]
Western Blotting for Phospho-c-Met
This protocol is for the detection of phosphorylated c-Met and downstream signaling proteins to assess the inhibitory activity of this compound or the effect of c-Met siRNA.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-c-Met or other target proteins overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. It is crucial to also probe for total c-Met and a loading control (e.g., GAPDH or β-actin) to normalize the data.[5][13]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with c-Met siRNA as described above.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: The MTT is reduced by metabolically active cells to a purple formazan product. Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[4][6][14]
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Cell Treatment and Harvesting: Treat cells as described previously. After treatment, harvest both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and the viability dye. Early apoptotic cells will be Annexin V positive and viability dye negative. Late apoptotic or necrotic cells will be positive for both stains.[15][16]
Visualizing the Molecular Landscape and Experimental Design
To better understand the biological context and experimental approach, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating this compound effects using c-Met siRNA.
Caption: Simplified c-Met signaling pathway and points of inhibition.
Conclusion
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound suppresses proliferation and motility of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Counting & Health Analysis [sigmaaldrich.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
SU11274: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
SU11274, a selective inhibitor of the c-Met receptor tyrosine kinase, has demonstrated varied efficacy in preclinical studies across a range of cancer cell lines. This guide provides a comparative overview of its performance, supported by experimental data, to aid researchers in evaluating its potential therapeutic applications.
This compound exerts its anti-cancer effects primarily by inhibiting the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is crucial for cell growth, migration, and survival in many tumor types.[1][2] The inhibitor has been shown to induce cell cycle arrest, apoptosis, and autophagy in susceptible cancer cells.[1] Its efficacy, however, is highly dependent on the cellular context and the specific genetic alterations driving the malignancy.
Comparative Efficacy of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values of this compound in different cancer cell lines, highlighting the range of sensitivities observed.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | c-Met expressing NSCLC cells | 0.8 - 4.4 | [1] |
| H1993 | Not specified, but growth inhibitory | [3] | |
| A549, H358, H1838, H2170, SW900, SW1573, SK-LU-1 | ~0.8 - 4.4 | [4] | |
| H661 (c-Met negative) | > 5 | [4] | |
| Small Cell Lung Cancer (SCLC) | H69 | 3.4 | [1][5] |
| H345 | 6.5 | [1][5] | |
| Melanoma | Human Melanoma Cell Lines | Not specified, but decreased cell proliferation | [6] |
| Colon Cancer | LoVo | Not specified, but significant suppression of survival and proliferation | [7] |
| Pancreatic Cancer | MIA-Paca2 | Not specified, but suppressed proliferation | [8] |
| PK-45H | Not specified, but suppressed proliferation | [8] | |
| Gastric Cancer | MKN45 | Not specified, but sensitive | [3][9] |
| Ba/F3 Pro-B Cells | TPR-MET transformed | < 3 | [1][5] |
In-Depth Look at Cellular Responses to this compound
Non-Small Cell Lung Cancer (NSCLC)
In c-Met expressing NSCLC cell lines, this compound effectively inhibits cell viability with IC50 values ranging from 0.8 to 4.4 µM.[1][4] It abrogates HGF-induced phosphorylation of c-Met and its downstream signaling pathways.[1][10] However, in the H1993 cell line, which harbors MET gene amplification, the inhibition of downstream signaling pathways like Akt and Erk was not durable, with reactivation observed after 48 hours of continuous exposure despite sustained c-Met inhibition.[3] This suggests the activation of alternative signaling pathways as a mechanism of resistance.[3] In contrast, the c-Met negative H661 cell line showed negligible growth inhibition by this compound.[4]
Small Cell Lung Cancer (SCLC)
This compound inhibits HGF-induced cell growth in SCLC cell lines H69 and H345 with IC50 values of 3.4 µM and 6.5 µM, respectively.[1][5] In these cells, this compound was shown to induce a G1 cell cycle arrest and caspase-dependent apoptosis.[1][5]
Melanoma
In human melanoma cell lines with constitutively active c-Met, this compound decreased cell proliferation and increased the number of apoptotic cells.[6] It also significantly reduced the in vitro migratory capacity of these cells.[6] Interestingly, one study reported that this compound could increase the tumorigenicity and enrich for melanoma-initiating cells through off-target effects on cellular bioenergetics, suggesting a complex role for this inhibitor in melanoma.[11]
Colon and Pancreatic Cancers
Studies on colon cancer cell lines have shown that this compound significantly suppresses cell proliferation and survival in a time and dose-dependent manner.[2][7] It also induced G1-phase arrest in the LoVo cell line.[7] Similarly, in the pancreatic cancer cell lines MIA-Paca2 and PK-45H, this compound suppressed proliferation and cell motility, with an associated downregulation of cyclin D1.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it targets and the experimental workflows used to assess its effects.
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for evaluating the effects of this compound on cancer cells.
Detailed Experimental Protocols
A detailed understanding of the methodologies is crucial for reproducing and building upon existing research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 10 µM) or DMSO as a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of c-Met, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the changes in protein phosphorylation levels.
Apoptosis Analysis (Caspase-Glo 3/7 Assay)
-
Cell Seeding and Treatment: Plate cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity and is indicative of apoptosis.
Conclusion
This compound demonstrates a wide range of anti-cancer activities that are highly dependent on the specific cancer cell line and its underlying molecular characteristics. While it shows promise in cancers with c-Met overexpression or activation, the potential for resistance through the activation of alternative signaling pathways necessitates further investigation. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of c-Met inhibitor this compound on human colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor this compound decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of critical role of c-Met and its inhibitor this compound in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses proliferation and motility of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling networks assembled by oncogenic EGFR and c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional expression and mutations of c-Met and its therapeutic inhibition with this compound and small interfering RNA in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitor this compound increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SU11274 and Other Inhibitors on Mutant c-Met Variants
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, a pivotal player in cell growth, survival, and motility, is frequently dysregulated in various cancers through mutations, amplification, or overexpression. This has rendered it a prime target for therapeutic intervention. SU11274 was one of the early, selective small-molecule inhibitors of c-Met. Understanding its activity profile against various c-Met mutations, in comparison to other inhibitors, is crucial for the development of more effective and targeted cancer therapies. This guide provides a comparative overview of the inhibitory activities of this compound and other notable c-Met inhibitors against clinically relevant c-Met mutants, supported by experimental data and detailed protocols.
Inhibitor Activity Against Mutant c-Met Variants
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other c-Met inhibitors against wild-type and various mutant c-Met kinases. It is important to note that the data presented is compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| c-Met Variant | This compound IC50 (µM) | Crizotinib IC50 (nM) | Other Inhibitors |
| Wild-Type | ~0.010 (cell-free)[1] | 8 (cell-free), 13 (cell-based)[2] | Capmatinib: potent inhibitor[3][4][5] Tepotinib: IC50 of 1.7 nM[3] |
| V1110I | Sensitive | - | - |
| H1112Y | Potently Inhibited (at 2 µM)[6][7] | - | - |
| V1206L | Less Affected | - | - |
| L1213V | Resistant (at 2 µM)[6][7] | - | - |
| Y1230C/D | - | - | Somatic mutations linked to enhanced kinase activity[8] |
| Y1248H | Resistant (at 2 µM)[6][7] | - | - |
| M1250T (P-loop mutant) | - | 15 (cell-based)[2] | - |
| M1268T | Potently Inhibited (at 2 µM)[6][7] | - | - |
| R988C | - | 13 (cell-based, NCI-H69 cells)[2] | - |
| T1010I | - | 16 (cell-based, HOP92 cells)[2] | - |
| MET Exon 14 Skipping | - | Active[9] | Capmatinib & Tepotinib: Approved for NSCLC with this mutation[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used to evaluate the activity of c-Met inhibitors.
In Vitro c-Met Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase in a cell-free system.
Objective: To determine the IC50 value of an inhibitor against purified c-Met kinase.
Materials:
-
Recombinant c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Prepare a solution of recombinant c-Met kinase and a solution of the kinase substrate and ATP in the kinase assay buffer.
-
Inhibitor Incubation: Add the serially diluted inhibitor to the wells of a 96-well plate. Add the c-Met kinase solution to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding the substrate/ATP solution to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[11]
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.[11]
-
Data Analysis: Measure the luminescence using a luminometer. The signal intensity is proportional to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This cell-based assay assesses the effect of a c-Met inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of a c-Met inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line with known c-Met status (e.g., MKN45, a human gastric adenocarcinoma cell line with MET overexpression)[12]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells and determine the IC50 value.
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway and highlights the points of action for inhibitors and the location of common mutations.
Caption: c-Met signaling pathway with inhibitor action and mutation sites.
Experimental Workflow for c-Met Inhibitor Testing
This diagram outlines a typical workflow for evaluating the efficacy of a c-Met inhibitor, from initial in vitro screening to cell-based assays.
Caption: Workflow for testing the efficacy of c-Met inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drpress.org [drpress.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SU11274 with Novel c-Met Inhibitors for Cancer Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering c-Met inhibitor, SU11274, with a new generation of selective c-Met inhibitors. This document outlines key performance data from preclinical studies, details common experimental methodologies, and visualizes the underlying molecular pathways and research workflows to inform strategic decisions in oncology drug discovery.
The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, survival, and motility, has long been a focal point in cancer research due to its role in tumor progression and metastasis. This compound was one of the earliest selective, ATP-competitive inhibitors of c-Met, paving the way for targeted therapies against c-Met-driven cancers. In recent years, a new wave of c-Met inhibitors has entered preclinical and clinical development, offering improved potency, selectivity, and clinical efficacy. This guide presents a head-to-head comparison of this compound with notable newer inhibitors: Capmatinib, Tepotinib, Savolitinib, and Glesatinib.
Comparative Analysis of c-Met Inhibitor Potency and Selectivity
The efficacy of a targeted inhibitor is determined by its potency against the intended target and its selectivity over other kinases, which minimizes off-target effects. The following tables summarize the biochemical and cellular potencies of this compound and its modern counterparts.
| Inhibitor | Biochemical IC50 (c-Met) | Cellular IC50 (in various cancer cell lines) | Key Selectivity Notes |
| This compound | 10-20 nM[1] | 0.8 - 6.5 µM[2][3] | Highly selective against PDGFRβ, EGFR, Tie2, FGFR-1, and c-src[2][3]. |
| Capmatinib | 0.13 nM[1][3] | 0.3 - 0.7 nM[1] | Over 10,000-fold selectivity for c-Met over a large panel of human kinases[1]. |
| Tepotinib | N/A | Potent inhibition in a concentration-dependent manner[4][5]. | Highly selective type Ib MET inhibitor[4][5]. |
| Savolitinib | N/A | N/A | A highly selective c-MET tyrosine kinase inhibitor[6]. |
| Glesatinib | N/A | N/A | A type II MET inhibitor that can overcome resistance to type I inhibitors[7][8]. |
In Vitro Cellular Activity Profile
The ultimate goal of a c-Met inhibitor is to thwart the oncogenic activity within cancer cells. The table below compares the documented effects of these inhibitors on key cellular processes.
| Inhibitor | Effect on Cell Proliferation | Induction of Apoptosis | Cell Cycle Arrest | Inhibition of Cell Migration/Invasion |
| This compound | Significant inhibition in various cancer cell lines[2][4][6][9][10][11]. | Induces apoptosis[1][2][4]. | Induces G1 phase arrest[2][6][9]. | Inhibits cell migration[2][4][9]. |
| Capmatinib | Halts tumor growth[3]. | Induces apoptosis[3]. | N/A | N/A |
| Tepotinib | Effectively inhibits tumor growth[2]. | N/A | N/A | N/A |
| Savolitinib | Anti-tumor activity in preclinical models[6][12]. | N/A | N/A | N/A |
| Glesatinib | Demonstrated activity in tumor cell lines[8]. | N/A | N/A | N/A |
The c-Met Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical c-Met signaling pathway and the points of intervention for tyrosine kinase inhibitors like this compound and the newer agents. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the PI3K/AKT and RAS/MAPK pathways, which drive cancer cell proliferation, survival, and invasion.
Standardized Experimental Workflow for c-Met Inhibitor Evaluation
The evaluation of novel c-Met inhibitors typically follows a standardized workflow, progressing from biochemical assays to cellular and in vivo models. This systematic approach ensures a thorough characterization of a compound's potency, selectivity, and therapeutic potential.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize c-Met inhibitors.
c-Met Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase in a cell-free system.
-
Principle: A recombinant c-Met kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is measured, typically through methods like HTRF, ELISA, or radioactivity.
-
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitors (dissolved in DMSO)
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter)
-
Microplate reader
-
-
Procedure:
-
Add kinase buffer, substrate, and the test inhibitor at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the c-Met enzyme and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents to quantify the amount of phosphorylated substrate.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays are used to assess the impact of c-Met inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines with known c-Met expression
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the c-Met inhibitor for a specified duration (e.g., 48-72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
For the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blotting for c-Met Signaling
Western blotting is employed to analyze the expression and phosphorylation status of c-Met and its downstream signaling proteins, providing mechanistic insights into the inhibitor's action.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the target proteins.
-
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the c-Met inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
-
Conclusion
While this compound was instrumental in validating c-Met as a therapeutic target, the new generation of inhibitors, including Capmatinib, Tepotinib, Savolitinib, and Glesatinib, exhibit significantly improved potency and selectivity. This comparative guide provides a foundational resource for researchers to select the most appropriate tool compounds for their studies and for drug developers to benchmark new chemical entities against established and emerging c-Met inhibitors. The provided experimental protocols offer a standardized framework for the in-house evaluation of these and other novel anti-cancer agents.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Glesatinib Exhibits Antitumor Activity in Lung Cancer Models and Patients Harboring MET Exon 14 Mutations and Overcomes Mutation-mediated Resistance to Type I MET Inhibitors in Nonclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SU11274: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of SU11274, a selective c-Met inhibitor. Adherence to these guidelines is paramount to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices. Always work under a chemical fume hood and avoid inhaling the substance or allowing it to come into contact with skin. In the event of a spill, immediately evacuate the area, wear appropriate personal protective equipment (PPE), and prevent the substance from entering drains.[1] Collect the spilled material through binding or pumping, and dispose of it properly.[1]
Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Inspect gloves prior to use and use proper removal techniques to avoid skin contact.
-
Protective Clothing: Immediately change any clothing that becomes contaminated.[2]
-
Eye and Face Protection: Wear appropriate eye and face protection.[2]
Step-by-Step Disposal Protocol
Waste material containing this compound must be disposed of in accordance with national and local regulations.[1] It is imperative to keep the chemical in its original container and not mix it with other waste.[1] Uncleaned containers should be handled in the same manner as the product itself.[1]
-
Container Management: Ensure this compound waste is stored in a tightly closed and properly labeled container in a dry, designated area.[2]
-
Waste Collection: Contact a licensed professional waste disposal service to handle the material.[3]
-
Contaminated Materials: Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices. Contaminated packaging should be disposed of as unused product.[3]
-
Documentation: Maintain clear records of the waste generated and its disposal, in line with institutional and regulatory requirements.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 568.09 g/mol |
| Purity | 99.73% (for specific batches noted) |
| Solubility (DMSO) | 92 mg/mL (161.94 mM) |
| IC50 (c-Met) | 10 nM (in cell-free assays) |
| IC50 (Cell Growth) | 3.4 µM (H69 cells), 6.5 µM (H345 cells) |
Source: Selleck Chemicals[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling SU11274
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the c-Met inhibitor, SU11274. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is mandatory:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | Essential to protect eyes from splashes or aerosols. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves provide good resistance to a variety of chemicals and are recommended for incidental splash protection. For prolonged contact, consider thicker, chemical-specific gloves and always inspect gloves for any signs of degradation before use. Change gloves immediately if they become contaminated. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor (OV) Cartridges | This compound may cause respiratory irritation or allergic reactions upon inhalation. A properly fitted half-mask or full-face respirator with OV cartridges is necessary, especially when handling the compound as a powder or when generating aerosols. Ensure proper fit testing and cartridge change schedules are followed. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection. |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe shoes are required to protect against spills. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
Emergency Procedures:
-
In case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Disposal Plan:
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
-
Disposal:
-
All waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, gloves), and cleaning materials, must be considered hazardous chemical waste.
-
Collect waste in clearly labeled, sealed, and chemically compatible containers.
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of this compound against various cell lines and kinases.
| Target | Assay Type | Cell Line / System | IC₅₀ Value |
| c-Met | Cell-free kinase assay | - | 10 nM[1] |
| c-Met expressing NSCLC cells | Cell viability | - | 0.8 - 4.4 µM[1] |
| HGF-induced cell growth | Function assay | A549 cells | 0.01 µM[1] |
| Met-mediated scattering | Function assay | human MDCK cells | 0.152 µM[1] |
| HGF-induced cell growth | Proliferation assay | H69 and H345 cells | 3.4 µM and 6.5 µM, respectively[1] |
| TPR-MET transformed BaF3 cells | Growth inhibition | BaF3 cells | <3 µM[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of c-Met Signaling
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of c-Met and its downstream targets.
Materials:
-
This compound
-
Cancer cell line of interest
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Starve cells in serum-free medium overnight. Pre-treat cells with various concentrations of this compound for a designated time, followed by stimulation with HGF for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
Caption: this compound inhibits c-Met signaling pathway.
Caption: Workflow for cell viability (MTT) assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
